(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
Description
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Properties
Molecular Formula |
C14H9BrN2O2 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
(2-cyanopyridin-4-yl)methyl 4-bromobenzoate |
InChI |
InChI=1S/C14H9BrN2O2/c15-12-3-1-11(2-4-12)14(18)19-9-10-5-6-17-13(7-10)8-16/h1-7H,9H2 |
InChI Key |
GMOOOMMKAXAULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CC(=NC=C2)C#N)Br |
Origin of Product |
United States |
An In-depth Technical Guide to (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is a novel chemical entity that, while not extensively described in current literature, holds significant potential for applications in medicinal chemistry and materials science. Its structure combines the pharmacologically relevant cyanopyridine moiety with a brominated aromatic ring, a common feature in compounds with diverse biological activities. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway, predicted physicochemical and spectral properties, and a discussion of its potential applications based on the known characteristics of its constituent functional groups.
The cyanopyridine scaffold is a key component in a variety of bioactive molecules, exhibiting a wide range of pharmacological effects, including antiviral, antibacterial, and kinase inhibitory activities. The introduction of a 4-bromobenzoate group can further modulate the biological profile of the molecule, potentially enhancing its efficacy or introducing new therapeutic properties. This document serves as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds.
Chemical Structure and Properties
The chemical structure of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate consists of a 4-(hydroxymethyl)pyridine core, where the nitrogen is at position 1 and a cyano group is at position 2. The hydroxyl group of the methyl substituent is esterified with 4-bromobenzoic acid.
Molecular Formula: C₁₄H₉BrN₂O₂
Molecular Weight: 317.14 g/mol
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Melting Point | Estimated to be a solid with a melting point in the range of 150-200 °C |
| Boiling Point | > 400 °C (decomposes) |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane. Poorly soluble in water. |
| LogP | ~3.5 (estimated) |
Proposed Synthesis
The synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate can be achieved through a two-step process, starting from commercially available 2-cyano-4-methylpyridine. The first step involves the selective oxidation of the methyl group to a hydroxymethyl group, followed by esterification with 4-bromobenzoyl chloride.
Step 1: Synthesis of (2-Cyanopyridin-4-yl)methanol
A plausible route to (2-Cyanopyridin-4-yl)methanol is via the catalytic hydrogenation of 2-cyanopyridine-4-carbaldehyde, which can be synthesized from 2-cyano-4-methylpyridine through oxidation. A more direct, albeit potentially lower-yielding, method involves the radical bromination of 2-cyano-4-methylpyridine followed by hydrolysis. A patented method describes the catalytic hydrogen reduction of 2- or 4-cyanopyridine in an acidic aqueous solution to yield the corresponding pyridinemethanol[1].
Experimental Protocol (Adapted from a general procedure for pyridinemethanol synthesis):
-
To a solution of 2-cyano-4-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)-2-cyanopyridine.
-
Hydrolyze the crude product by reacting it with an aqueous base (e.g., sodium carbonate) or by using a milder method such as silver-assisted hydrolysis to obtain (2-Cyanopyridin-4-yl)methanol.
-
Purify the product by column chromatography on silica gel.
Step 2: Esterification to (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
The final product is synthesized by the esterification of (2-Cyanopyridin-4-yl)methanol with 4-bromobenzoyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
Dissolve (2-Cyanopyridin-4-yl)methanol in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.
Caption: Potential application areas for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.
Conclusion
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate represents a promising, yet underexplored, chemical scaffold. This technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on established and reliable chemical transformations, offering a clear path for its preparation in a laboratory setting. The predicted spectral data will be invaluable for the structural confirmation of the synthesized compound. The potential applications in drug discovery and materials science highlight the significance of this molecule and provide a rationale for its further investigation. This guide is intended to serve as a catalyst for future research into this and related novel chemical entities.
References
[2]Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. (n.d.). Retrieved February 25, 2026, from [Link] [1]Preparation of pyridinemethanol. (1985). Google Patents. Retrieved February 25, 2026, from
Sources
A Comprehensive Technical Guide to (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, a molecule of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol, discuss methods for its analytical characterization, and explore its potential applications, particularly within the realm of drug discovery.
Physicochemical Properties: A Calculated Approach
The formation of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate occurs through an esterification reaction, where a molecule of water is eliminated.
Precursor 1: 4-Bromobenzoic Acid
Precursor 2: (4-(hydroxymethyl)pyridin-2-yl)carbonitrile
By combining the molecular formulas of the precursors and subtracting the molecular formula of water (H₂O), we can determine the molecular formula of the final ester. Similarly, the molecular weight can be calculated by summing the molecular weights of the precursors and subtracting the molecular weight of water.
| Property | Value |
| Molecular Formula | C₁₄H₉BrN₂O₂ |
| Molecular Weight | 317.14 g/mol |
| IUPAC Name | (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate |
Synthesis Protocol: An Esterification Pathway
The synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is achieved through the esterification of 4-bromobenzoic acid with (4-(hydroxymethyl)pyridin-2-yl)carbonitrile. A common and effective method for this type of reaction on a laboratory scale is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzoic acid (1 equivalent) and (4-(hydroxymethyl)pyridin-2-yl)carbonitrile (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst Addition: To this solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, approximately 0.1 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in the same anhydrous solvent.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will have formed. Filter the reaction mixture to remove the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted DMAP, followed by a saturated sodium bicarbonate solution to remove any unreacted 4-bromobenzoic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.
Structural Elucidation and Analytical Characterization
To confirm the identity and purity of the synthesized (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and bromobenzene rings, as well as a characteristic singlet for the methylene (-CH₂-) protons connecting the ester oxygen to the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the nitrile carbon, and the various aromatic and methylene carbons within the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the key functional groups. A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. Another key absorption would be the nitrile (C≡N) stretch, typically appearing in the range of 2220-2260 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 317.14 g/mol . The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will result in a characteristic M and M+2 pattern for the molecular ion peak.
Potential Applications in Drug Discovery and Materials Science
While specific applications for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate are not extensively documented, its chemical structure suggests significant potential in several research areas.
Medicinal Chemistry and Drug Development
The cyanopyridine moiety is a well-established pharmacophore found in a variety of biologically active compounds.[7][8] Cyanopyridine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[8][9][10]
The presence of the 4-bromobenzoate group provides a handle for further chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce additional molecular complexity and build larger, more elaborate structures. This makes (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate a valuable intermediate for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Materials Science
The rigid aromatic and polar nitrile groups within the molecule suggest potential applications in materials science. These features could be exploited in the design of novel liquid crystals or organic semiconductors. The ability to undergo further functionalization via the bromo group also opens up possibilities for creating new polymers with tailored electronic or optical properties.
Visualizing the Core Concepts
Chemical Structure of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
Caption: Chemical structure of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.
Synthesis Workflow
Caption: Workflow for the synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.
References
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]
-
Alzchem Group. (n.d.). 4-Bromobenzoic acid. Retrieved February 25, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). 4-Bromobenzoic Acid. The Merck Index Online. Retrieved February 25, 2026, from [Link]
-
BuyersGuideChem. (n.d.). 4-(Hydroxymethyl)pyridine-2-carbonitrile. Retrieved February 25, 2026, from [Link]
- Singh, S., & Kaur, A. (2023). Synthesis and Pharmacological Applications of Cyanopyridine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 14(8), 3765-3774.
- Li, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(7), e2300067.
- El-Gamal, M. I., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4846.
-
Al-Suwaidan, I. A., et al. (2023). Synthesis of Novel Cyanopyridine Compounds as Potential EGFR Inhibitors Targeting A549 and PC3 cancer cell lines: and ADME pharmacokinetics studies. ResearchGate. [Link]
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- 4. merckindex.rsc.org [merckindex.rsc.org]
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- 10. researchgate.net [researchgate.net]
2-cyanopyridine derivatives in medicinal chemistry research
An In-depth Technical Guide to 2-Cyanopyridine Derivatives in Medicinal Chemistry Research
Abstract
The 2-cyanopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile chemical reactivity and its presence in a multitude of biologically active compounds. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and therapeutic applications of 2-cyanopyridine derivatives. We will delve into the causality behind synthetic choices, detail self-validating experimental protocols, and present a comprehensive overview of the structure-activity relationships that govern the efficacy of these compounds, with a primary focus on their anticancer applications and a concise look at their antiviral and anti-inflammatory potential.
The 2-Cyanopyridine Core: A Privileged Scaffold in Drug Discovery
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals on the market, and among them, the pyridine ring is of paramount importance.[1][2] The introduction of a cyano (–C≡N) group at the 2-position of the pyridine ring creates a unique electronic and structural motif. The strong electron-withdrawing nature of the nitrile group and its linear geometry profoundly influence the molecule's reactivity, binding capabilities, and metabolic stability. This scaffold serves as a versatile building block, enabling diverse chemical modifications that have led to the development of compounds targeting a wide spectrum of diseases.[3] Its derivatives have shown remarkable efficacy as kinase inhibitors, antiviral agents, and anti-inflammatory molecules, making 2-cyanopyridine an invaluable starting point for novel therapeutic development.[1][4]
Synthetic Strategies for 2-Cyanopyridine Derivatives
The synthesis of the 2-cyanopyridine core and its derivatives can be approached through several efficient methods. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
The Reissert-Henze Reaction: Cyanation of Pyridine N-Oxides
One of the most prevalent and reliable methods for introducing a cyano group at the C2 position of a pyridine ring is the Reissert-Henze reaction. This reaction involves the activation of a pyridine N-oxide with an acylating agent, followed by nucleophilic attack by a cyanide source.[5]
Causality of Experimental Choices:
-
Pyridine N-oxide: The N-oxide functionality activates the pyridine ring, making the C2 and C4 positions susceptible to nucleophilic attack.
-
Acylating Agent: Agents like dimethylcarbamoyl chloride or benzoyl chloride form a reactive N-acyloxypyridinium intermediate, which is a much better leaving group than the N-oxide itself.
-
Cyanide Source: Potassium cyanide (KCN) is a cost-effective and common source, while trimethylsilyl cyanide (TMSCN) can be used under milder, non-aqueous conditions.
Caption: A generalized workflow for the Reissert-Henze synthesis.
Experimental Protocol: Synthesis of 2-Cyano-4-amidopyridine from 4-Amidopyridine N-Oxide [5]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-amidopyridine N-oxide (1.0 mmol) and anhydrous acetonitrile (10 mL). Stir to create a suspension.
-
Addition of Reagents: Carefully add potassium cyanide (3.0 mmol) to the suspension, followed by the dropwise addition of dimethylcarbamoyl chloride (3.0 mmol).
-
Reaction Conditions: Heat the mixture to 120 °C and maintain this temperature with vigorous stirring for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final product.
Multicomponent Reactions for 2-Amino-3-cyanopyridines
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. The synthesis of the medicinally important 2-amino-3-cyanopyridine scaffold is often achieved via a one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[6]
Causality of Experimental Choices:
-
Ammonium Acetate: Serves as both the ammonia source for the amino group at C2 and a mild catalyst.
-
Catalyst: While the reaction can proceed with heat alone, catalysts like copper nanoparticles on charcoal (Cu/C) can improve yields and reaction times, offering a heterogeneous and recyclable system.[7]
-
Solvent-Free/Microwave Conditions: These conditions can accelerate the reaction, often leading to higher yields and a more environmentally friendly process.[6]
Experimental Protocol: Cu/C-Catalyzed Four-Component Synthesis [7]
-
Reaction Setup: In a 25 mL flask, combine the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and Cu/C nanocatalyst (2.0 mol%).
-
Reaction Conditions: Add acetonitrile (2.0 mL) and stir the mixture at 80 °C. Monitor the reaction's progress with TLC.
-
Work-up: After completion, filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol (3 x 10 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.
| Synthesis Method | Key Reagents | Typical Conditions | Yield (%) | Reference |
| Reissert-Henze | Pyridine N-oxide, Acylating Agent, KCN | Acetonitrile, 120°C, 4h | ~60-80% | [5] |
| Multicomponent | Aldehyde, Ketone, Malononitrile, NH₄OAc | Acetonitrile, 80°C, with Cu/C catalyst | ~85-95% | [7] |
| Direct Cyanation | Pyridine, HNO₃, TFAA, KCN | TFAA solvent, then aqueous KCN | ~40-60% | [2] |
Table 1: Comparison of common synthetic routes to 2-cyanopyridine derivatives.
Anticancer Applications: Targeting Key Oncogenic Pathways
The 2-cyanopyridine scaffold is a prominent feature in many potent anticancer agents, primarily due to its ability to serve as an effective pharmacophore for inhibiting protein kinases involved in tumor growth and angiogenesis.[4][8]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the dysregulation of protein kinases, which control cellular signaling pathways related to growth, proliferation, and survival. 2-Cyanopyridine derivatives have been successfully designed as inhibitors of several key oncogenic kinases, including VEGFR-2, HER-2, and Pim-1.[8][9] These inhibitors typically function as ATP-competitive ligands, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.
Caption: Inhibition of receptor tyrosine kinase signaling by a 2-cyanopyridine derivative.
Molecular Docking Insights: Molecular docking studies reveal that 2-cyanopyridine derivatives effectively occupy the ATP-binding cleft of kinases. For instance, potent dual VEGFR-2/HER-2 inhibitors have shown key interactions:
-
VEGFR-2: The amino group of a 2-amino-3-cyanopyridine derivative can form a crucial hydrogen bond with the backbone carbonyl of Cys919 in the hinge region, while other parts of the molecule form hydrophobic interactions in the pocket.[8]
-
HER-2: Similarly, hydrogen bonds can be formed with key residues like Met801 in the hinge region. The cyano group can also participate in interactions, and substituted phenyl rings can occupy hydrophobic pockets, enhancing binding affinity.[8] The superior activity of derivatives with dichloro substitutions, for example, can be attributed to additional favorable interactions within the binding site.[8]
Structure-Activity Relationship (SAR) for Anticancer Activity
Systematic modification of the 2-cyanopyridine scaffold has yielded critical insights into the structural requirements for potent anticancer activity.
-
Substitution on the Pyridine Ring: For 2-amino-3-cyanopyridines, aromatization of an adjacent pyridone ring to a 2-chloropyridine often increases cytotoxic activity and Pim-1 kinase inhibition.[9]
-
Aryl Substituents: The nature and position of substituents on aryl rings attached to the core are critical.
-
For VEGFR-2/HER-2 inhibitors, 2,4-dichloro substitution on a phenyl ring at the 4-position of a cyanopyridone core (compound 5e in a study) resulted in more potent activity than an unsubstituted phenyl ring (compound 5a ).[8]
-
For general cytotoxicity, halogen substitutions (Br or Cl) on the benzene ring have been shown to significantly contribute to anticancer activity against A549, MKN45, and MCF7 cell lines.[10]
-
-
The Cyano Group: In some scaffolds, replacing a -COOEt group with a -CN group can lead to a significant change in activity, which may be due to altered electronic properties and binding interactions.[11]
| Compound ID (from source) | Core Structure | Key Substituents | Target(s) | IC₅₀ (µM) | Reference |
| 5a | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile | Phenyl | VEGFR-2 | 0.217 | [8] |
| HER-2 | 0.168 | [8] | |||
| MCF-7 (Cytotoxicity) | 1.77 | [8] | |||
| 5e | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile | 2,4-Dichlorophenyl | VEGFR-2 | 0.124 | [8] |
| HER-2 | 0.077 | [8] | |||
| MCF-7 (Cytotoxicity) | 1.39 | [8] | |||
| 4d | 2-Chloro-3-cyanopyridine derivative | 4-Methoxyphenyl | HepG-2 (Cytotoxicity) | 6.95 | [9] |
| Pim-1 Kinase | 0.46 | [9] | |||
| 4f | (+)-Nopinone-based 2-amino-3-cyanopyridine | 4-Bromophenyl | A549 (Cytotoxicity) | 23.78 | [10] |
Table 2: Quantitative data for selected 2-cyanopyridine derivatives, demonstrating structure-activity relationships.
Experimental Protocols for Biological Evaluation
Protocol: MTT Assay for In Vitro Cytotoxicity [8][12] This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-cyanopyridine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based) [10][13] This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable poly (Glu, Tyr) substrate.
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Inhibitor Addition: Add 5 µL of the serially diluted 2-cyanopyridine derivatives to the test wells. Add vehicle buffer to the positive control (no inhibitor) wells.
-
Enzyme Addition: Initiate the reaction by adding 20 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL) to all wells except the "blank" controls (add buffer to blanks).
-
Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.
-
Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent terminates the kinase reaction and generates a luminescent signal from the remaining ATP. Incubate at room temperature for 10-30 minutes.
-
Data Acquisition: Measure luminescence using a microplate reader. The inhibitory activity is calculated based on the reduction in ATP consumption (increase in luminescence) compared to the positive control. The IC₅₀ is determined from the dose-response curve.
Antiviral and Anti-inflammatory Potential
While extensively studied in oncology, the 2-cyanopyridine scaffold also shows significant promise in virology and immunology.
Antiviral Mechanisms
Pyridine-containing heterocycles are known to exhibit broad-spectrum antiviral activity against viruses like HIV, HCV, and HBV.[2] The mechanisms are diverse and can involve the inhibition of key viral enzymes essential for replication.[14]
-
Enzyme Inhibition: Derivatives can inhibit viral reverse transcriptase (RT), polymerases, and other enzymes crucial to the viral life cycle.[2][15]
-
Entry Inhibition: Some compounds can block the interaction between viral glycoproteins and host cell receptors (e.g., gp120 and CD4 in HIV), preventing the virus from entering the cell.[16]
Anti-inflammatory Mechanisms: NF-κB Pathway Modulation
Chronic inflammation is linked to numerous diseases, and the transcription factor Nuclear Factor-κB (NF-κB) is a central mediator of the inflammatory response.[1] Inactive NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).[17] Certain 2-cyanopyridine derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway, suppressing the phosphorylation of key signaling proteins like p65 and IκBα.[1]
Caption: Inhibition of the NF-κB inflammatory pathway.
Conclusion and Future Perspectives
The 2-cyanopyridine scaffold has unequivocally established its role as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its capacity for precise molecular interactions with a range of biological targets, ensures its continued relevance in drug discovery. The wealth of data on its utility in developing kinase inhibitors highlights a clear path for the rational design of next-generation anticancer agents with improved potency and selectivity. Future research should focus on exploring novel substitutions to overcome drug resistance, developing multi-target agents that can address the complexity of diseases like cancer, and further investigating the promising antiviral and anti-inflammatory properties of this versatile chemical entity. The systematic application of the synthetic and biological protocols outlined in this guide will empower researchers to unlock the full therapeutic potential of 2-cyanopyridine derivatives.
References
- BenchChem. (2025).
-
Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6773. [Link]
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Zhang, Y., et al. (2021). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Journal of the Serbian Chemical Society, 86(1), 27-36. [Link]
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Farrag, A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19777–19794. [Link]
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Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 48(3), 616-631. [Link]
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Li, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(7), e2300067. [Link]
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SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). Farmacia. [Link]
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Lin, C., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 15(9), 16069–16088. [Link]
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Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
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Khalifeh, R., & Ghamari, M. (2016). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 27(9), 1639-1646. [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]
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Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]
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IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (n.d.). Wiley Online Library. [Link]
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El-Sayed, N. N. E., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(11), 3169. [Link]
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El-Damasy, A. K., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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Binding site analysis of type II VEGFR-2 inhibitors. (n.d.). ResearchGate. [Link]
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Karimi-Nami, R., et al. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
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Table S3. IC50 values of different types of drug. (n.d.). Springer. [Link]
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Kumar, A., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-423. [Link]
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Cuadrado, I., et al. (2020). Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds. Frontiers in Immunology, 11, 1833. [Link]
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lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Jaskulska, E., et al. (2021). Antiviral Cyanometabolites—A Review. Marine Drugs, 19(4), 183. [Link]
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Li, Y., et al. (2024). Nrf‐2/ROS/NF‐κB pathway is modulated by cynarin in human mesenchymal stem cells in vitro from ankylosing spondylitis. Journal of Orthopaedic Translation, 47, 100-111. [Link]
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Al-Otaibi, F. M., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Molecules, 29(12), 2915. [Link]
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Gholami, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Medicinal Chemistry, 28(20), 3934-3968. [Link]
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Gholami, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers. [Link]
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Liu, T., et al. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. Biomedicines, 10(6), 1243. [Link]
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Carlsen, H., et al. (2018). NF-kappaB: Two Sides of the Same Coin. International Journal of Molecular Sciences, 19(1), 234. [Link]
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Aiswarya, R., & Jeyaprakash, R. S. (2023). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 13(1), 35-51. [Link]
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Khan, M. T. H., et al. (2019). The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases. Frontiers in Pharmacology, 10, 1207. [Link]
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Technical Guide: Applications of 4-Bromobenzoate Esters in Organic Synthesis
[1]
Executive Summary
The 4-bromobenzoate ester is a dual-purpose functional motif in organic synthesis, serving simultaneously as a robust hydroxyl protecting group and a crystallographic anchor . Unlike standard benzoate esters, the inclusion of the heavy bromine atom at the para-position introduces anomalous scattering properties essential for X-ray diffraction analysis while providing a reactive handle for palladium-catalyzed cross-coupling reactions.
This guide details the strategic deployment of 4-bromobenzoates, moving beyond basic protection to advanced applications in absolute configuration determination and divergent library synthesis.
Part 1: The Crystallographic Anchor (Absolute Configuration)
The primary historical and high-value application of 4-bromobenzoate esters is in the determination of the absolute stereochemistry of chiral secondary alcohols.
The Heavy Atom Effect
In X-ray crystallography, light atoms (C, H, N, O) scatter X-rays with a phase shift that makes it difficult to distinguish between enantiomers (Friedel pairs appear identical). The introduction of a "heavy atom" like bromine (
-
Mechanism: The bromine atom absorbs X-rays at specific wavelengths, altering the intensity differences between Friedel pairs (
). -
Result: This allows for the unambiguous assignment of absolute configuration (R vs. S) without requiring a known chiral reference standard.
Workflow: From Oil to Crystal
The following diagram illustrates the critical pathway for using 4-bromobenzoate to solve stereochemical ambiguity in natural product synthesis.
Figure 1: Workflow for determining absolute configuration using the heavy-atom method.
Part 2: The Reactive Shield (Synthetic Utility)
While often viewed solely as a derivative for analysis, the 4-bromobenzoate is a "living" protecting group. The aryl bromide moiety remains chemically active toward transition metals, allowing for late-stage diversification.
Orthogonal Reactivity
The ester linkage is stable to acidic conditions and mild oxidizers, but the aryl bromide is susceptible to oxidative addition by Pd(0). This allows the chemist to use the protecting group as a scaffold for increasing molecular complexity.
Table 1: Comparative Utility of Benzoate Derivatives
| Feature | Unsubstituted Benzoate | 4-Bromobenzoate | 4-Nitrobenzoate |
| Electronic Nature | Neutral | Electron Withdrawing ( | Strongly Electron Withdrawing |
| Hydrolysis Rate | Standard (1.0x) | Accelerated (~2-3x faster) | Very Fast |
| X-Ray Utility | Low (Light atoms only) | High (Anomalous dispersion) | Medium (Good crystallinity) |
| Pd-Coupling | Inert | Active (Suzuki, Heck, Buchwald) | Inert (poisonous to catalyst) |
Divergent Synthesis Pathway
The diagram below demonstrates how a single intermediate can serve two distinct synthetic pathways.
Figure 2: Divergent synthesis showing the 4-bromobenzoate as both a protecting group and a reactive handle.
Part 3: Experimental Protocols
Protocol A: Steglich Esterification (Installation)
Best for: Sterically hindered secondary alcohols or acid-sensitive substrates.
Reagents:
-
Substrate: Secondary Alcohol (1.0 equiv)
-
Reagent: 4-Bromobenzoic acid (1.2 equiv)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Procedure:
-
Setup: In a flame-dried round-bottom flask under
atmosphere, dissolve the alcohol and 4-bromobenzoic acid in anhydrous DCM (0.1 M concentration). -
Activation: Add DMAP in one portion.
-
Initiation: Cool the solution to 0°C. Add DCC dropwise (dissolved in minimal DCM) to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (formation of dicyclohexylurea precipitate indicates progress).
-
Workup: Filter off the urea precipitate through a celite pad. Wash the filtrate with 1N HCl (to remove DMAP), saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography.
Protocol B: Suzuki-Miyaura Coupling on the Ester
Best for: Late-stage functionalization of the protecting group.
Reagents:
-
Substrate: 4-Bromobenzoate ester (1.0 equiv)[2]
-
Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) -
Solvent: Toluene/Ethanol/Water (4:1:1 ratio)
Procedure:
-
Degassing: Sparge the solvent mixture with argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) longevity).
-
Assembly: Add the ester, boronic acid, base, and catalyst to a reaction vial.
-
Reaction: Heat to 80°C–90°C for 4–6 hours. The electron-withdrawing nature of the ester facilitates the oxidative addition of Pd into the C-Br bond.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water.
-
Note: The ester linkage remains intact under these basic conditions provided the temperature is not excessive and the reaction time is controlled.
Part 4: Stability & Deprotection
Stability Profile
-
Acids: Stable to TFA, HCl (non-aqueous), and Lewis acids.
-
Bases: Labile to strong hydroxide bases (NaOH, LiOH). Stable to weak bases (pyridine, triethylamine) used in subsequent steps.
-
Reductants: Stable to
(at low temp). Labile to (cleaves ester). -
Oxidants: Generally stable, though strong oxidants may affect the aromatic ring.
Deprotection (Hydrolysis)
Due to the electron-withdrawing effect of the bromine atom at the para position, 4-bromobenzoates hydrolyze faster than unsubstituted benzoates.
-
Standard Conditions:
(2.0 equiv) in (3:1) at 0°C to RT. -
Selectivity: Can often be selectively cleaved in the presence of aliphatic esters (acetates) due to the electronic activation of the benzoate ring.
References
-
Gilardi, R. D. (1970).[3] The absolute configuration of a steroidal substance, the O-p-bromobenzoate derivative of batrachotoxinin A. Acta Crystallographica Section B, 26(4), 440-441.[3] Link
-
BenchChem. (2025).[2] A Comparative Analysis of the Reactivity of Hexyl 4-bromobenzoate and Hexyl 4-chlorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Guides. Link
-
Steglich, W., & Neises, B. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational protocol for esterification).
-
Organic Chemistry Portal. (2025). Protective Groups: Esters. Organic Chemistry Portal. Link
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Bromobenzoic acid.[4][5][6][7] Link
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Solubility profile of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate in organic solvents
An In-depth Technical Guide to the Solubility Profile of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, a novel heterocyclic compound with potential applications in medicinal chemistry. Recognizing the absence of extensive public data on this specific molecule, this document emphasizes the foundational principles of solubility, presents a robust, step-by-step experimental protocol for its quantitative determination using the gold-standard shake-flask method coupled with HPLC-UV analysis, and offers a template for the systematic presentation and interpretation of solubility data. This guide is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of new chemical entities.
Introduction: The Critical Role of Solubility
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is a complex organic molecule incorporating a cyanopyridine moiety and a brominated aromatic ester. This unique combination of functional groups suggests a nuanced solubility behavior that is critical to understand for its practical application. The process of drug discovery and development is critically dependent on accurately characterizing the solubility of a target compound.[2][3] Key processes influenced by solubility include:
-
Chemical Synthesis and Purification: Selecting appropriate solvents is essential for controlling reaction kinetics, facilitating product isolation, and achieving high purity through crystallization.[2]
-
Formulation Development: The ability to dissolve the compound in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, injectable, or topical administration.[3]
-
Pharmacokinetics and Bioavailability: Poor solubility can be a major impediment to a drug's absorption and, consequently, its therapeutic efficacy.[1]
This guide provides the theoretical and practical framework necessary to systematically evaluate the solubility of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate across a strategically selected panel of organic solvents.
Foundational Principles of Solubility
The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the interplay of intermolecular forces. The overarching principle is that "like dissolves like," meaning solutes tend to dissolve in solvents with similar polarity.[4][5] This can be broken down into three key interactions:
-
Solute-Solute Interactions: Energy is required to overcome the lattice energy holding the crystalline solid together.
-
Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) with the solvent molecules.
A compound dissolves readily when the energy released from solute-solvent interactions is sufficient to overcome the solute-solute and solvent-solvent interaction energies. The molecular structure of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate features both polar (cyano group, ester carbonyl) and non-polar (aromatic rings) regions, predicting a complex solubility profile that will vary significantly with the nature of the solvent.
Figure 1: Intermolecular forces governing the dissolution process.
Strategic Selection of Organic Solvents
To build a comprehensive solubility profile, it is essential to test the compound in a range of solvents that span the polarity spectrum. This allows for a thorough characterization of its behavior and provides valuable data for various applications. The following table outlines a recommended solvent panel.
| Solvent Class | Solvent | Rationale |
| Polar Protic | Methanol | Capable of hydrogen bonding; often used in synthesis and purification.[5] |
| Ethanol | Similar to methanol but slightly less polar; common in pharmaceutical formulations.[6] | |
| Polar Aprotic | Acetone | Possesses a strong dipole moment but lacks hydrogen bond-donating capability.[5] |
| Acetonitrile | A common solvent for HPLC and chemical reactions. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds.[7] | |
| Non-Polar | Toluene | An aromatic hydrocarbon, representative of non-polar environments. |
| Hexane | An aliphatic hydrocarbon, representing highly non-polar conditions. |
Experimental Protocol: Equilibrium Solubility Determination
The saturation shake-flask method is the most reliable technique for determining thermodynamic equilibrium solubility.[8][9] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured in the supernatant.
Principle
An excess of the solid solute is suspended in a known volume of the solvent. The mixture is agitated at a constant temperature until the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated, and the concentration of the dissolved solute represents the equilibrium solubility.[9]
Materials and Equipment
-
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate (solid, >99% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Autosampler vials
Detailed Experimental Workflow
The following protocol is designed to be a self-validating system, incorporating necessary controls to ensure data integrity and adherence to Good Laboratory Practices (GLP).[10][11]
Figure 2: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Accurately weigh approximately 10-20 mg of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate into a glass vial. The key is to ensure an excess of solid will remain undissolved.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Prepare each solvent in triplicate to assess reproducibility.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 200 rpm).
-
Agitate the samples for a predetermined period. A 24 to 72-hour window is typical, but the time required to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) and ensuring the measured concentration does not change significantly.[9]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter directly into a clean, labeled autosampler vial. This step is crucial to remove all undissolved particulates.[12]
-
Accurately dilute a known volume of the filtrate with the same solvent to ensure the final concentration falls within the linear range of the analytical method's calibration curve.
-
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a precise and widely used method for quantifying the concentration of dissolved compounds.[1][13]
-
Method Development: A suitable reverse-phase HPLC method must be developed and validated. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength (determined by scanning the UV spectrum of the compound to find its absorbance maximum, λmax).
-
Preparation of Standards: Prepare a series of standard solutions of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate in each test solvent at known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at each concentration. Plot the peak area versus concentration to generate a calibration curve. The curve should exhibit excellent linearity (R² > 0.999).
-
Sample Analysis: Inject the prepared (filtered and diluted) sample solutions into the HPLC system.
-
Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.
Presentation and Interpretation of Solubility Data
All quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.
Illustrative Solubility Profile
The following table presents a hypothetical solubility profile for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. These values are for illustrative purposes to demonstrate how experimentally determined data should be presented.
| Solvent | Solvent Class | Polarity Index | Illustrative Solubility @ 25°C (mg/mL) |
| Hexane | Non-Polar | 0.1 | < 0.1 |
| Toluene | Non-Polar | 2.4 | 5.2 |
| Acetone | Polar Aprotic | 5.1 | 45.8 |
| Acetonitrile | Polar Aprotic | 5.8 | 30.5 |
| Ethanol | Polar Protic | 4.3 | 15.3 |
| Methanol | Polar Protic | 5.1 | 22.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 |
Interpretation of Results
-
Low Solubility in Non-Polar Solvents: The hypothetical low solubility in hexane is expected, as the polar cyano and ester groups are energetically unfavorable in a non-polar environment.[14] The slightly higher solubility in toluene might be attributed to π-π stacking interactions between the aromatic rings of the solute and the solvent.
-
High Solubility in Polar Aprotic Solvents: The high solubility in DMSO and acetone aligns with the "like dissolves like" principle.[4] These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule without the competing hydrogen bonding networks found in protic solvents.
-
Moderate Solubility in Polar Protic Solvents: The moderate solubility in methanol and ethanol suggests that while these solvents can interact with the polar groups, the energy required to disrupt their own hydrogen bonding networks and solvate the non-polar portions of the molecule results in a lower overall solubility compared to polar aprotic solvents.
Conclusion
This guide has detailed the theoretical and practical considerations for determining the solubility profile of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. By employing the robust shake-flask methodology combined with precise HPLC-UV quantification, researchers can generate reliable and reproducible data. A comprehensive understanding of how this molecule behaves in a range of organic solvents is not merely an academic exercise; it is a fundamental prerequisite for advancing its development, enabling rational decisions in process chemistry, formulation science, and ultimately, its potential therapeutic application. The protocols and principles outlined herein provide a validated pathway to achieving this critical characterization.
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Palmer, A. M. (2020). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. [Link]
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Shayan, M., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]
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Thakurta, D. G., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. arXiv. [Link]
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Thakurta, D. G., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
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Uribe, D., et al. (2020). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate. [Link]
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Shayan, M., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]
-
Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. PubMed. [Link]
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Unknown. (2024). Solubility test for Organic Compounds. [Link]
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Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
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Pan, L., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. [Link]
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US EPA. (2016). Policy: Good Laboratory Practices Advisories. [Link]
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Homework.Study.com. (n.d.). How does polarity affect solubility?. [Link]
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Unknown. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
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Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. IJPPR. [Link]
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UNDP/World Bank/WHO. (1997). Handbook: Good Laboratory Practice (GLP). IRIS. [Link]
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Adam, F., et al. (2018). Evaluation of solvents' effect on solubility, intermolecular interaction energies and habit of ascorbic acid crystals. ResearchGate. [Link]
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Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. [Link]
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Safety data sheet (SDS) for cyanopyridine bromobenzoate esters
Technical Guidance: Hazard Profiling & SDS Generation for Cyanopyridine Bromobenzoate Esters
Document Control:
-
Scope: R&D Intermediates / Novel Chemical Entities (NCEs)
Executive Summary: The "SDS Gap" in Early Discovery
In the high-velocity environment of drug discovery, researchers frequently handle novel scaffolds like cyanopyridine bromobenzoate esters before comprehensive toxicological data exists.[1][2] Standard Safety Data Sheets (SDS) for these "grey space" compounds are often generic or missing entirely.[1][2]
This guide provides a rigorous, fragment-based hazard assessment protocol. It synthesizes known data from the parent pharmacophores—cyanopyridines (kinase inhibition motifs) and bromobenzoates (alkylating/arylating agents)—to construct a composite safety profile.[1] This approach shifts safety from a passive compliance task to an active, self-validating experimental discipline.[1][2]
Part 1: Chemical Identity & Structural Alerts
Before handling, we must deconstruct the molecule into its functional toxicophores.[1] This specific ester scaffold presents a "Trojan Horse" risk: the lipophilic ester facilitates cell membrane permeation, where intracellular esterases hydrolyze it into two distinct toxic agents.
Structural Decomposition
-
The Scaffold: A pyridine ring substituted with a nitrile group (-CN) and linked via an ester bond to a brominated benzene ring.[1][2]
-
Fragment A (Cyanopyridine): Potent biological activity; metabolic precursor to potential cyanide release; acute neurotoxin.[1][2]
-
Fragment B (Bromobenzoate): Halogenated aromatic; potential skin sensitizer; heavy atom effect (environmental persistence).[1][2]
-
The Linker (Ester): Susceptible to hydrolysis (chemical and enzymatic).[1]
| Property | Value (Predicted/Analog) | Structural Alert |
| Molecular Weight | ~300–400 g/mol | High bioavailability potential.[1][2] |
| LogP | 2.5 – 3.5 | Lipophilic; likely dermal absorption.[1][2] |
| Reactive Groups | Nitrile, Aryl Bromide, Ester | Cyanide evolution (thermal/metabolic), Alkylation.[1] |
Part 2: Composite Hazard Identification (SAR Analysis)
Expert Insight: Do not rely on "No Data Available."[1][2] Use Structure-Activity Relationship (SAR) to assume the worst-case synergy of the fragments.
GHS Classification Strategy
Since no experimental LD50 exists for the specific ester, we classify based on the most toxic fragment (the Additivity Principle).
-
Specific Target Organ Toxicity (STOT):
-
Target: Central Nervous System (due to nitrile) and Liver (halogenated aromatic metabolism).[1]
-
The Hydrolysis Pathway (Mechanism of Action)
The primary risk is not just the molecule, but its metabolic fate. The ester is cleaved by carboxylesterases, releasing the free acid and alcohol.
Figure 1: Metabolic activation pathway.[1][2] The lipophilic ester enters the cell, where hydrolysis releases two distinct toxicophores. The cyanopyridine fragment carries a theoretical risk of oxidative cyanide release.
Part 3: Handling & Containment Protocols
Trustworthiness: These protocols are self-validating.[1][2] If you detect a "bitter almond" odor, the containment has already failed (cyanide threshold).
Engineering Controls
-
Primary Barrier: All weighing and transfer must occur in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.[1]
-
Static Control: Brominated compounds are often fluffy, static-prone solids.[1][2] Use an ionizing bar during weighing to prevent aerosolization.[1][2]
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (0.11mm)Outer: Laminate film (Silver Shield) | Halogenated aromatics can permeate standard nitrile in <15 mins.[1][2] Laminate provides >4hr breakthrough protection.[1][2] |
| Respiratory | P100/OV Cartridge | Required if handling outside a hood.[1][2] OV (Organic Vapor) protects against the volatile hydrolysis products.[1] |
| Eye/Face | Chemical Goggles + Face Shield | Bromobenzoates are severe eye irritants; safety glasses are insufficient for powders.[1][2] |
Part 4: Emergency Response & Waste Management
Cyanide-Specific First Aid
While the risk of HCN evolution is lower than with simple aliphatic nitriles, it is non-zero.[1][2]
-
Protocol: If victim collapses or shows signs of hypoxia (blue lips, gasping) after exposure:
Oxidative Decontamination (Spill Cleanup)
Do not simply wipe up spills with water (which promotes hydrolysis).[1][2] Use an oxidative destruction method.[1][2]
-
Isolate: Evacuate the immediate area.
-
Quench: Cover the spill with a 10% Sodium Hypochlorite (Bleach) solution.[1][2]
-
Chemistry: The hypochlorite oxidizes the nitrile group to a cyanate (less toxic) and hydrolyzes the ester rapidly under basic conditions.
-
-
Wait: Allow 30 minutes contact time.
-
Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.[1][2]
Part 5: Experimental Validation (The "Self-Validating" System)
As a scientist, you should not blindly trust the SDS.[1] Perform these two micro-assays to validate the safety profile of your specific batch.
Assay A: Thermal Stability (DSC)
Run a Differential Scanning Calorimetry (DSC) scan (5 mg sample, 10°C/min, sealed pan).
-
Risk: Nitrile groups can undergo exothermic polymerization or decomposition.[1][2]
-
Fail Criteria: Any sharp exotherm (>50 J/g) below 200°C indicates the material is energetically unstable and requires cold storage.[1]
Assay B: Hydrolytic Stability Check
Dissolve a small aliquot in DMSO/Water (1:1) and monitor by LC-MS for 24 hours.
-
Risk: If the ester half-life is <1 hour, the compound is effectively delivering free bromobenzoic acid to your assay, skewing biological data and altering safety handling (corrosive risk increases).
Figure 2: Safety decision tree. This workflow forces the researcher to experimentally validate storage and handling requirements based on thermal and chemical stability.
References
-
European Chemicals Agency (ECHA). Registration Dossier: 4-Cyanopyridine (CAS 100-48-1).[1][2] Accessed Oct 2025.[1][2][3] [Link]
-
PubChem. Compound Summary: Methyl 3-bromobenzoate (CAS 618-89-3).[1][2] National Library of Medicine.[1][2] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link][1]
-
Simmons, J.E. Chemical and Biological Hydrolytic Stability of Homologous Esters.[1][2] National Institutes of Health (NIH).[1] [Link]
Sources
- 1. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
A Technical Guide to the Therapeutic Potential of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate Scaffolds
Foreword: Unveiling the Therapeutic Promise of a Novel Scaffold
In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to addressing unmet medical needs. This guide delves into the therapeutic potential of a promising, yet underexplored, chemical entity: (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. This scaffold represents a thoughtful amalgamation of two key pharmacophores: the biologically versatile cyanopyridine moiety and a synthetically tractable bromobenzoate group. The cyanopyridine core is a recurring motif in a variety of bioactive molecules, exhibiting a wide spectrum of activities including kinase inhibition and anticancer effects.[1] The bromobenzoate portion, on the other hand, not only influences the electronic and steric properties of the molecule but also serves as a versatile handle for further chemical modifications, enabling extensive structure-activity relationship (SAR) studies.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the rationale behind the design of this scaffold, a proposed synthetic route, a roadmap for its biological evaluation, and a discussion of its potential mechanisms of action.
I. The Strategic Design of a Bioactive Scaffold
The design of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is predicated on the established pharmacological relevance of its constituent parts.
-
The Cyanopyridine Core: The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] The addition of a nitrile (cyano) group, particularly at the 2-position, confers unique chemical reactivity and biological activity. The 2-cyanopyridine moiety is a key feature in the androgen receptor inhibitor apalutamide, where it is implicated in covalent modification of the receptor.[3] Furthermore, cyanopyridine derivatives have demonstrated a broad range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[1]
-
The 4-Bromobenzoate Moiety: The bromo-substituted phenyl ring is a common feature in pharmacologically active compounds. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence drug-target binding. More importantly, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the facile introduction of a wide variety of substituents, enabling the exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.[4]
The ester linkage between these two moieties provides a balance of stability and potential for metabolic cleavage, which can be tuned to achieve desired pharmacokinetic profiles.
II. Synthesis and Characterization: A Proposed Route
A plausible and efficient synthetic route for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is outlined below. This multi-step synthesis leverages commercially available starting materials and well-established chemical transformations.
Experimental Protocol: Synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
Step 1: Synthesis of (2-Cyanopyridin-4-yl)methanol
-
To a solution of 2-cyano-4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a selective oxidizing agent like selenium dioxide (SeO₂) (1.1 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (2-Cyanopyridin-4-yl)methanol.
Step 2: Synthesis of 4-Bromobenzoyl Chloride
-
To a solution of 4-bromobenzoic acid (1.0 eq) in an inert solvent such as DCM, add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-bromobenzoyl chloride, which can be used in the next step without further purification.
Step 3: Esterification to Yield (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
-
Dissolve (2-Cyanopyridin-4-yl)methanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
III. In Silico and In Vitro Evaluation: A Roadmap to Biological Activity
A systematic evaluation of the therapeutic potential of the (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate scaffold should begin with computational and in vitro screening to identify promising areas of biological activity.
In Silico Screening Workflow
Caption: In Vitro screening cascade for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.
Cytotoxicity Assays: The initial biological evaluation should involve screening for cytotoxicity against a panel of human cancer cell lines. The MTT assay is a standard and reliable method for this purpose.
Enzyme Inhibition Assays: Based on the in silico predictions, enzymatic assays should be conducted to determine the inhibitory activity of the compound against specific targets, such as kinases. IC₅₀ values should be determined to quantify the potency.
Target Validation: For active compounds, further experiments such as Western blotting can be used to confirm the inhibition of the target in a cellular context by observing the phosphorylation status of downstream substrates.
IV. Potential Mechanisms of Action and Therapeutic Applications
The (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate scaffold holds promise for several therapeutic applications, primarily in oncology.
Kinase Inhibition: Many cyanopyridine-containing compounds have been reported as potent kinase inhibitors. [1]The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor in the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The 2-cyanopyridine moiety can also engage in specific interactions with the target protein.
Covalent Inhibition: The reactivity of the 2-cyanopyridine group, as seen with apalutamide, suggests the potential for covalent modification of target proteins, particularly those with a cysteine residue in the binding pocket. [3]This could lead to irreversible inhibition and prolonged duration of action.
Antimicrobial Activity: Cyanopyridine derivatives have also been shown to possess antimicrobial properties. [1]The scaffold could be explored for its potential as a novel antibacterial or antifungal agent.
V. Future Directions and Structure-Activity Relationship (SAR) Studies
The true potential of the (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate scaffold will be unlocked through systematic SAR studies. The 4-bromo position on the benzoate ring is an ideal point for chemical diversification.
Table 1: Proposed Modifications for SAR Studies
| Modification Site | Proposed Substituents | Rationale |
| 4-position of the benzoate ring | - Aryl and heteroaryl groups (via Suzuki coupling) - Alkynes (via Sonogashira coupling) - Amines (via Buchwald-Hartwig amination) | To explore the steric and electronic requirements of the binding pocket and improve potency and selectivity. |
| Cyanopyridine ring | - Introduction of substituents (e.g., methyl, methoxy) on the pyridine ring | To modulate the electronic properties of the ring and influence binding affinity. |
| Ester linkage | - Replacement with an amide or ether linkage | To alter the metabolic stability and pharmacokinetic profile of the compound. |
By systematically exploring these modifications, it will be possible to develop a comprehensive understanding of the SAR for this scaffold and optimize it for a desired therapeutic profile.
VI. Conclusion
The (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate scaffold represents a promising starting point for the development of novel therapeutics. Its rational design, which combines the biological potential of the cyanopyridine core with the synthetic versatility of the bromobenzoate moiety, provides a solid foundation for a successful drug discovery program. The proposed synthetic route is feasible, and the outlined in silico and in vitro evaluation cascade provides a clear path forward for elucidating the biological activity of this exciting new chemical entity. Further investigation into this scaffold is warranted and has the potential to yield novel drug candidates with significant therapeutic impact.
References
-
Al-Tel, T. H. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(7), e2300067. [Link]
-
Kato, D., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Medicinal Chemistry, 15(2), 433-439. [Link]
-
Abdelazeem, N. M., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Journal of Molecular Structure, 1301, 137358. [Link]
-
Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]
-
Márquez, M. J., et al. (2013). A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives. Journal of Chemistry, 2013, 851684. [Link]
-
Smith, C. A., et al. (2019). Practical Synthesis of Fragment Libraries for Drug Discovery. Organic Letters, 21(18), 7353-7357. [Link]
-
Bationo, Z. F., et al. (2023). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1183–1188. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-bromobenzoate. [Link]
-
Eldehna, W. M., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7291. [Link]
-
ResearchGate. (n.d.). Methyl 4-bromobenzoate. [Link]
-
Heeres, J., et al. (1984). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 27(7), 894–900. [Link]
-
Inxight Drugs. (n.d.). METHYL 4-BROMOBENZOATE. [Link]
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- 2. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity [mdpi.com]
- 3. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate from 4-bromobenzoyl chloride
Abstract
This application note details a robust, scalable protocol for the synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. This intermediate is increasingly relevant in medicinal chemistry, particularly in the development of PROTAC® linkers and kinase inhibitors where the cyanopyridine moiety serves as a critical pharmacophore. The method utilizes 4-bromobenzoyl chloride and 4-(hydroxymethyl)picolinonitrile under anhydrous conditions, employing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] This protocol prioritizes high yield (>90%), minimal byproduct formation, and operational safety, specifically addressing the stability of the nitrile group during esterification.
Introduction & Strategic Analysis
The synthesis of heteroaryl esters often presents a challenge due to the reduced nucleophilicity of heteroaryl-methanols compared to benzyl alcohols. In this specific target, the electron-withdrawing nature of the nitrile group at the 2-position of the pyridine ring further deactivates the hydroxymethyl group at the 4-position.
To overcome this, we employ a Nucleophilic Catalysis strategy rather than simple base-mediated esterification. While Triethylamine (TEA) acts as the stoichiometric acid scavenger, it is sterically hindered and a poor nucleophile. The addition of DMAP (0.1 eq) creates a highly reactive N-acylpyridinium intermediate, accelerating the reaction rate by orders of magnitude and suppressing side reactions such as hydrolysis of the acid chloride.
Key Chemical Challenges Addressed:
-
Moisture Sensitivity: 4-bromobenzoyl chloride hydrolyzes rapidly; anhydrous techniques are mandatory.
-
Nitrile Stability: Strong acidic or basic conditions (and heat) can hydrolyze the nitrile to an amide or carboxylic acid. This protocol operates at neutral-to-mildly-basic pH and ambient temperature to preserve the cyano group.
Reaction Mechanism
The reaction proceeds via a Steglich-type mechanism adapted for acid chlorides. The catalytic cycle involves the formation of a labile, highly electrophilic acyl-pyridinium species.
-
Activation: DMAP attacks the carbonyl of 4-bromobenzoyl chloride, displacing chloride.
-
Transfer: The alcohol attacks the activated carbonyl.
-
Regeneration: TEA deprotonates the intermediate, reforming the ester and regenerating DMAP.
Figure 1: Catalytic cycle of DMAP-mediated esterification.[2][3] The formation of the N-acylpyridinium salt is the rate-determining activation step.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-(Hydroxymethyl)picolinonitrile | 134.14 | 1.0 | Limiting Reagent |
| 4-Bromobenzoyl chloride | 219.46 | 1.2 | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.0 | Acid Scavenger |
| DMAP | 122.17 | 0.1 | Nucleophilic Catalyst |
| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |
Step-by-Step Procedure
Step 1: System Preparation
-
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Purge the flask with dry Nitrogen (
) or Argon. -
Note: Moisture is the primary cause of low yields (formation of 4-bromobenzoic acid).
Step 2: Reagent Solubilization
-
Charge the RBF with 4-(Hydroxymethyl)picolinonitrile (1.0 eq) and DMAP (0.1 eq).
-
Add anhydrous DCM (concentration
relative to alcohol). -
Add TEA (2.0 eq) via syringe.
-
Cool the mixture to
using an ice-water bath. Stir for 10 minutes.
Step 3: Electrophile Addition
-
Dissolve 4-bromobenzoyl chloride (1.2 eq) in a separate vial with a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the reaction mixture at
over 15 minutes. -
Observation: A white precipitate (TEA·HCl) will form almost immediately. This confirms the reaction is proceeding.
Step 4: Reaction & Monitoring
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir for 2–4 hours.
-
TLC Monitoring: Use 30% EtOAc in Hexanes. The starting alcohol (
) should disappear; the product ester will appear at higher .
Step 5: Workup
-
Quench the reaction by adding saturated
(20 mL). Caution: Mild gas evolution. -
Transfer to a separatory funnel.[1] Extract the aqueous layer with DCM (
). -
Wash the combined organic layers with:
-
Water (
) -
Brine (
)
-
-
Dry the organic phase over anhydrous
. -
Filter and concentrate under reduced pressure (Rotavap,
bath).
Step 6: Purification
-
Purify the crude residue via flash column chromatography (
). -
Eluent Gradient: 0%
20% EtOAc in Hexanes (or Petroleum Ether). -
Isolate the white crystalline solid.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting critical temperature control points.
Characterization & Data Analysis
Upon isolation, the product should be characterized to confirm identity and purity.
Expected Analytical Data:
-
Physical State: White to off-white crystalline solid.
-
NMR (400 MHz,
):-
ppm (d, 1H, Pyridine
) -
ppm (d, 2H, Benzoyl
) -
ppm (s, 1H, Pyridine
) -
ppm (d, 2H, Benzoyl
) -
ppm (d, 1H, Pyridine
) -
ppm (s, 2H,
)
-
ppm (d, 1H, Pyridine
-
IR Spectroscopy:
-
Nitrile Stretch (
): (Weak/Medium) -
Ester Carbonyl (
): (Strong)
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Use fresh acid chloride or distill it prior to use. |
| Starting Material Remains | Catalyst Deactivation | Ensure DMAP is pure. Increase DMAP to 0.2 eq. Increase reaction time. |
| Byproduct: Acid | Moisture Ingress | Check |
| Product Hydrolysis | Workup too basic/acidic | Avoid strong acids. Keep workup neutral/mildly basic ( |
Safety & Hazards
-
4-Bromobenzoyl Chloride: Corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water.
-
Cyanopyridines: Toxic if ingested or inhaled.[4] Potential to release cyanide under extreme conditions (though stable under this protocol).
-
DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).
References
-
Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angew.[3][5] Chem. Int. Ed.1978 , 17, 522–524.[3] Link
-
DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[3][5] Chem. Int. Ed.1978 , 17, 569–583. Link
-
Synthesis of Pyridine Esters: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chem. Soc. Rev.1983 , 12, 129-161. Link
-
General Protocol for Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012 . (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link
Sources
Introduction: The Significance of (2-cyanopyridin-4-yl)methanol Esters
An Application Scientist's Guide to the Esterification of (2-cyanopyridin-4-yl)methanol
(2-cyanopyridin-4-yl)methanol is a key heterocyclic building block in contemporary drug discovery and materials science. The presence of a cyano group, a pyridine ring, and a primary alcohol offers multiple points for chemical modification, making it a versatile scaffold for generating libraries of compounds with diverse biological activities and material properties. The ester derivatives of this molecule, in particular, are of significant interest as they can function as prodrugs, modulate pharmacokinetic properties, or serve as precursors for more complex molecular architectures.
This application note provides a detailed, field-proven protocol for the efficient esterification of (2-cyanopyridin-4-yl)methanol. As a senior application scientist, this guide is structured to not only provide a step-by-step procedure but to also elucidate the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
Method Selection: A Rationale for the Steglich Esterification
Several methods are available for the synthesis of esters from alcohols.[1][2][3] For a substrate like (2-cyanopyridin-4-yl)methanol, which contains a basic pyridine nitrogen, the choice of reaction conditions is critical to avoid unwanted side reactions, such as salt formation which could impede reactivity.
-
Fischer-Speier Esterification: This classical method employs a strong acid catalyst (e.g., H₂SO₄) and typically requires high temperatures and an excess of one reactant to drive the equilibrium.[3][4] For our substrate, the acidic conditions could lead to protonation of the pyridine ring, potentially complicating the reaction and workup.
-
Mitsunobu Reaction: This reaction offers very mild conditions for converting alcohols to esters using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[5][6][7][8] While highly effective, the purification can be challenging due to the formation of triphenylphosphine oxide and hydrazine byproducts, which often require careful chromatography for complete removal.
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[1][9][10] The reaction proceeds under exceptionally mild, neutral conditions at room temperature, making it highly compatible with sensitive functional groups.[10][11] For these reasons, the Steglich esterification is the recommended method for this application, offering high yields and operational simplicity.
Core Protocol: Steglich Esterification of (2-cyanopyridin-4-yl)methanol
This protocol details the synthesis of an ester from (2-cyanopyridin-4-yl)methanol and a generic carboxylic acid (R-COOH). We recommend using EDC as the coupling agent over DCC. While both are effective, the urea byproduct from EDC (EDU) is water-soluble, allowing for a much simpler purification via aqueous extraction, whereas the byproduct from DCC (DCU) is poorly soluble in most organic solvents and requires filtration, which can lead to product loss.[11][12]
Principle and Mechanism
The Steglich esterification is a dehydration reaction facilitated by a carbodiimide. The mechanism involves three key stages:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Acyl Transfer to Catalyst: The nucleophilic catalyst, DMAP, attacks the O-acylisourea, forming a reactive N-acylpyridinium species. This step is crucial as it prevents a competing, non-productive rearrangement of the O-acylisourea to an N-acylurea.[9][10][11]
-
Nucleophilic Attack by Alcohol: The alcohol, (2-cyanopyridin-4-yl)methanol, attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.
Caption: Simplified mechanism of the Steglich esterification.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| (2-cyanopyridin-4-yl)methanol | 134.14 | 135235-03-7 | Starting material. Ensure it is dry. |
| Carboxylic Acid (R-COOH) | Variable | Variable | Substrate. Ensure it is dry. |
| EDC·HCl (EDC) | 191.70 | 25952-53-8 | Coupling agent. Store in a desiccator. |
| 4-DMAP | 122.17 | 1122-58-3 | Catalyst. Highly effective acyl transfer agent.[11] |
| Dichloromethane (DCM), Anhydrous | 84.93 | 75-09-2 | Reaction solvent. Must be dry. |
| 1 M Hydrochloric Acid (HCl) | - | 7647-01-0 | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 144-55-8 | For aqueous workup. |
| Brine | - | - | Saturated NaCl solution for aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |
Detailed Step-by-Step Protocol
This protocol is based on a 1.0 mmol scale of the limiting reagent.
Caption: Experimental workflow for the Steglich esterification.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2-cyanopyridin-4-yl)methanol (1.0 equiv., 134 mg, 1.0 mmol), the desired carboxylic acid (1.1 equiv., 1.1 mmol), and 4-DMAP (0.1 equiv., 12 mg, 0.1 mmol).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM, 5-10 mL). Stir the mixture with a magnetic stir bar until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is done to moderate any initial exotherm upon addition of the coupling agent.
-
EDC Addition: Add EDC·HCl (1.5 equiv., 287 mg, 1.5 mmol) to the stirred solution in one portion. A larger excess of EDC can be used if the carboxylic acid is particularly valuable or the reaction is sluggish.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup - Quenching and Extraction:
-
Dilute the reaction mixture with additional DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL) to remove DMAP and any water-soluble amine byproducts.
-
Wash with saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted carboxylic acid and the acidic form of EDC.
-
Finally, wash with brine (1 x 15 mL) to aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ester. The basic nature of the pyridine moiety may sometimes cause tailing on silica gel; adding a small amount (e.g., 1%) of triethylamine to the eluent can mitigate this issue.[12]
Alternative Protocol: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative, particularly useful if the substrate is sensitive to any trace acidity or if the Steglich reaction fails to proceed.[13]
-
Principle: This reaction couples an alcohol and a nucleophile (here, a carboxylic acid with a pKa < 13) using triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD.[8] The alcohol is converted in situ into an excellent leaving group, which is then displaced by the carboxylate nucleophile.[6]
-
Protocol Synopsis:
-
Dissolve the alcohol (1.0 equiv.), carboxylic acid (1.2 equiv.), and PPh₃ (1.2 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add DIAD or DEAD (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Key Consideration: The primary challenge is the removal of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct. Purification almost always requires careful column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Wet reagents or solvent.- Inactive EDC (hydrolyzed).- Sterically hindered acid. | - Ensure all reagents and solvents are anhydrous.- Use fresh EDC from a desiccator.- Increase reaction time, temperature (up to 40°C), or use a more powerful coupling agent like COMU. |
| Formation of N-acylurea | - Slow reaction with the alcohol.- Insufficient DMAP. | - Ensure at least 0.1 equivalents of DMAP are used. DMAP accelerates the desired pathway, outcompeting the rearrangement.[9][10] |
| Difficult Purification | - Incomplete removal of byproducts during workup.- Product streaking on silica gel. | - Perform the aqueous washes thoroughly.- For column chromatography, add 0.5-1% triethylamine or ammonia to the eluent to suppress the basicity of the pyridine nitrogen.[14] |
| Low Isolated Yield | - Product loss during aqueous workup (if partially water-soluble).- Product loss during filtration of DCU (if DCC is used). | - Perform back-extraction of the aqueous layers with the organic solvent.- Use EDC to avoid filtration issues. Rinse the DCU precipitate thoroughly with solvent if using DCC.[11] |
Conclusion
The Steglich esterification represents a robust, mild, and highly efficient method for the synthesis of esters from (2-cyanopyridin-4-yl)methanol. By employing EDC as the coupling agent and a catalytic amount of DMAP, this protocol minimizes purification challenges while ensuring high yields. The detailed procedure and troubleshooting guide provided herein are designed to empower researchers, scientists, and drug development professionals to confidently and successfully synthesize these valuable chemical entities.
References
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- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.). Google Patents.
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Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Purification of Pyridine. (n.d.). LookChem. Retrieved from [Link]
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Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI. Retrieved from [Link]
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Synthesis of Esters. (n.d.). NPTEL Archive. Retrieved from [Link]
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Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Retrieved from [Link]
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Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]
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Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
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A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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2-cyano-6-methylpyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Fast Esterification Method Mediated by Coupling Reagent NDTP. (2025). American Chemical Society. Retrieved from [Link]
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Preparation of Cyanopyridines by Direct Cyanation. (2005). Synthesis, 2005(06), 993-997. Retrieved from [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. Retrieved from [Link]
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A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]
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N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. Retrieved from [Link]
-
PROCESS FOR PREPARING METHYL ACETATE. (n.d.). European Patent Office. Retrieved from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Acid-catalyzed transesterification and esterification in methanol: a theoretical cluster-continuum investigation of the mechanisms and free energy barriers. (2026). ResearchGate. Retrieved from [Link]
-
Acid-Catalyzed Esterification. (n.d.). Springboard Biodiesel. Retrieved from [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (n.d.). RSC Publishing. Retrieved from [Link]
-
Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). (2023). PMC. Retrieved from [Link]
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Palladium-catalyzed cross-coupling reactions of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
An Application Guide for the Synthesis of Complex Molecules via Palladium-Catalyzed Cross-Coupling of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
Introduction: Unlocking Molecular Complexity
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2] These transformations are indispensable in the fields of pharmaceutical discovery, materials science, and agrochemicals, where the construction of complex molecular architectures is paramount. This guide focuses on a particularly versatile building block, (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate , detailing its application in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
The substrate features a 4-bromobenzoate moiety, a classic aryl bromide electrophile primed for catalytic activation.[3] The ester links this to a (2-cyanopyridin-4-yl)methyl group, a functional handle that introduces a nitrogen-containing heterocycle with potential applications in medicinal chemistry due to its prevalence in bioactive molecules. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, field-proven insights, and detailed, step-by-step protocols for leveraging this substrate in key synthetic transformations.
The Catalytic Engine: A Mechanistic Overview
The power of these reactions lies in a common catalytic cycle revolving around a palladium center, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[1][4] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a square-planar Pd(II) complex. This is often the rate-determining step of the overall cycle.[3]
-
Transmetalation / Carbopalladation :
-
In Suzuki and Sonogashira couplings, a nucleophilic organoboron or organocopper-alkyne species, respectively, transfers its organic group to the palladium center, displacing the halide. This step is known as transmetalation.[5][6]
-
In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond in a process called carbopalladation or migratory insertion.[7][8]
-
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: Generalized Palladium Catalytic Cycle.
PART 2: Core Principles for Reaction Success
The success of a cross-coupling reaction is not merely in following steps but in understanding the function of each component. The choice of catalyst, ligand, base, and solvent creates a delicate interplay that dictates yield, purity, and reaction time.
Catalyst and Ligand Selection: The Heart of the Reaction
-
Palladium Precursor : Common Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Pd(II) chloride complexes are reduced in situ to the active Pd(0) species.[9] Alternatively, air-stable Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used directly.[10]
-
The Role of the Ligand : Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are critical for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[9][11]
-
Electron-rich and bulky ligands (e.g., Buchwald-type phosphines, P(t-Bu)₃) generally accelerate the oxidative addition step and promote the final reductive elimination, making them ideal for less reactive aryl chlorides or bromides.[11][12]
-
For the (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate substrate, the pyridine nitrogen presents a potential challenge as it can coordinate to the palladium center, acting as an endogenous ligand and potentially inhibiting catalysis. The use of bulky, electron-rich monodentate phosphine ligands can mitigate this by sterically disfavoring the binding of the pyridine nitrogen to the catalytic center.[10]
-
Base and Solvent: The Reaction Environment
-
Base Functionality : The base plays a distinct and non-negotiable role in each reaction type.
-
Suzuki-Miyaura : An inorganic base (e.g., K₂CO₃, K₃PO₄) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[5]
-
Heck & Sonogashira : An amine base (e.g., Et₃N, DIPEA) is used to neutralize the H-X acid generated during the catalytic cycle.[8][13] In the Sonogashira reaction, the base also deprotonates the terminal alkyne.[14]
-
-
Solvent System : The solvent must solubilize the reactants and catalyst system. Anhydrous, degassed aprotic solvents like dioxane, toluene, or DMF are standard. For Suzuki couplings, the addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[15]
PART 3: Detailed Experimental Protocols
The following protocols are designed for a 1.0 mmol scale of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.
Caption: General Experimental Workflow for Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reaction: Formation of a biaryl C-C bond.
| Reagent | M.W. | Amount (mg) | mmols | Equiv. |
| (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate | 342.16 | 342 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 | 0.025 | 0.025 |
| SPhos | 410.48 | 41 | 0.1 | 0.1 |
| K₃PO₄ | 212.27 | 637 | 3.0 | 3.0 |
| Dioxane / H₂O (4:1) | - | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (2-cyanopyridin-4-yl)methyl [1,1'-biphenyl]-4-carboxylate.
Protocol 2: Heck Coupling with Ethyl Acrylate
Reaction: Formation of a C-C bond with an alkene, yielding a substituted cinnamate ester.
| Reagent | M.W. | Amount | mmols | Equiv. |
| (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate | 342.16 | 342 mg | 1.0 | 1.0 |
| Ethyl Acrylate | 100.12 | 150 µL | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Tri(o-tolyl)phosphine | 304.37 | 30.4 mg | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 280 µL | 2.0 | 2.0 |
| Anhydrous DMF | - | 4 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and ethyl acrylate via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC until completion (typically 6-18 hours).
-
Cool the mixture to room temperature and pour it into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield (E)-(2-cyanopyridin-4-yl)methyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Reaction: Formation of a C-C bond with a terminal alkyne.
| Reagent | M.W. | Amount | mmols | Equiv. |
| (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate | 342.16 | 342 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 132 µL | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 5.7 mg | 0.03 | 0.03 |
| Triethylamine (Et₃N) | 101.19 | 420 µL | 3.0 | 3.0 |
| Anhydrous Toluene | - | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring mixture.
-
Heat the reaction to 60-70 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).[14]
-
Cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite to remove the copper salts and catalyst.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove residual copper, followed by brine (15 mL).[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield (2-cyanopyridin-4-yl)methyl 4-(phenylethynyl)benzoate.
PART 4: Safety and Handling
-
Palladium Catalysts : Solid palladium catalysts, especially palladium on carbon (Pd/C), can be pyrophoric and may ignite upon contact with organic solvents in the air.[16][17] Handle in an inert atmosphere. Soluble palladium compounds are toxic and should be handled with care, wearing appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.[18]
-
Reagents : Organoboron compounds can have varying toxicities. Amine bases and organic solvents are flammable and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal : Palladium-containing waste is hazardous and must be disposed of according to institutional guidelines.
PART 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst (Pd(0) not formed or decomposed). | Use a fresh palladium source or a different precatalyst (e.g., Pd₂(dba)₃). Ensure the system is properly deoxygenated. |
| Poor quality reagents (e.g., wet solvent, hydrolyzed boronic acid). | Use freshly distilled/anhydrous solvents. Use fresh, high-purity reagents. | |
| Reaction temperature is too low. | Increase the temperature in 10 °C increments. Aryl bromides often require more heat than iodides.[19] | |
| Formation of Side Products | Suzuki: Homocoupling of boronic acid. | Ensure slow addition of the boronic acid or use a slight excess (1.1-1.2 equiv). |
| General: Protodeboronation or debromination. | Ensure rigorous exclusion of oxygen and water (where not intended as a co-solvent). | |
| Ester Hydrolysis: Base is too strong or reaction time is too long. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or reduce reaction time/temperature. | |
| Difficulty in Purification | Residual catalyst or ligands. | Perform an aqueous workup with ammonium chloride (for Sonogashira) or filter through Celite/silica plug before column chromatography. |
References
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Center for Biotechnology Information. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
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Chemistry Heck Reaction. SATHEE. [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Antwerp. [Link]
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Suzuki cross coupling son agasira reaction.pptx. SlideShare. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. National Center for Biotechnology Information. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
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Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Publications. [Link]
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Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Springer. [Link]
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Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. ACS Publications. [Link]
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Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Royal Society of Chemistry. [Link]
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Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Indian Academy of Sciences. [Link]
-
Standard Operating Procedure. UCLA. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. [Link]
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Standard Operating Procedures. The Sarpong Group. [Link]
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Palladium on carbon safe handling. Future4200. [Link]
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Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Chelation-assisted palladium-catalyzed direct cyanation of 2-arylpyridine C-H bonds. PubMed. [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. National Center for Biotechnology Information. [Link]
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Advancements in Palladium-Catalyzed Cyanation: Evaluating Potassium Hexacyanoferrate(II) as a Safer Cyanide Source for Palladium catalyzed cyanation. ResearchGate. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromobenzoate Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The coupling of 4-bromobenzoate derivatives is of particular interest, as the resulting biphenyl carboxylic acid scaffolds are key structural motifs in numerous biologically active molecules and functional materials.
This guide provides an in-depth analysis of the critical parameters governing the Suzuki-Miyaura coupling of 4-bromobenzoate derivatives. We will explore the mechanistic underpinnings of the reaction and offer field-proven protocols and troubleshooting advice tailored to this important class of substrates. The electron-withdrawing nature of the carboxylate group on the aryl bromide presents specific challenges and opportunities that will be addressed herein.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 4-bromobenzoate derivative. This step forms a square-planar Pd(II) intermediate.[4] The reactivity order for aryl halides in this step is I > Br > OTf >> Cl, making aryl bromides excellent substrates for this transformation.[4]
-
Transmetalation : This is the crucial step where the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base.[5][6] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple to form the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components and Strategic Selection for 4-Bromobenzoate Coupling
The success of coupling 4-bromobenzoate derivatives is highly dependent on the judicious selection of the catalyst system, base, and solvent. The electron-deficient nature of the substrate and the potential for ester hydrolysis are key considerations.
Palladium Catalyst: The Engine of the Reaction
The choice of palladium source and, more critically, the ancillary ligand, dictates the efficiency of the catalytic cycle.
-
Palladium Precatalysts : Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can sometimes be used directly, systems employing Pd(OAc)₂ or Pd₂(dba)₃ require the addition of a supporting ligand.[3]
-
Ligands : Ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[1] For electron-deficient aryl bromides like 4-bromobenzoates, electron-rich and bulky phosphine ligands are often beneficial as they promote the rate-limiting oxidative addition step.[4][10] While triphenylphosphine (PPh₃) can be effective, more challenging couplings often benefit from advanced biaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group.[11][12]
The Base: A Critical Activator
The base is not merely a spectator; it is a crucial reagent for the transmetalation step.[8] Its primary role is to activate the boronic acid, forming a more reactive boronate species.[6][7]
-
Choice of Base : The selection must balance reactivity with the stability of the 4-bromobenzoate's ester group. Strong bases like NaOH or KOH can lead to unwanted ester hydrolysis. Therefore, milder inorganic bases are generally preferred.
-
Comparative Guide : The table below summarizes common bases used in Suzuki-Miyaura couplings. For 4-bromobenzoate substrates, carbonates and phosphates are excellent starting points.
| Base | Formula | Strength | Typical Use & Comments |
| Potassium Carbonate | K₂CO₃ | Moderate | A versatile and cost-effective choice, often used in aqueous/organic solvent mixtures.[13][14] |
| Cesium Carbonate | Cs₂CO₃ | Stronger | Highly effective, often providing higher yields, but more expensive.[15] |
| Potassium Phosphate | K₃PO₄ | Strong | Very effective, particularly for less reactive substrates. Its use can sometimes avoid the need for water.[16] |
| Sodium Hydroxide | NaOH | Strong | Effective but can cause ester hydrolysis. Use with caution for benzoate substrates.[3] |
| Potassium Fluoride | KF | Moderate | A mild base that can be effective when substrates are sensitive to stronger bases.[6][11] |
Solvent Systems: The Reaction Medium
The solvent must solubilize the reagents and facilitate the reaction. Many Suzuki couplings are performed in a mixture of an organic solvent and water, as water can aid in dissolving the inorganic base.
-
Common Solvents : Toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.[17][18]
-
Degassing : It is critical to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also oxidize phosphine ligands, leading to catalyst deactivation and low yields.[19] Common degassing methods include sparging with an inert gas (argon or nitrogen) or performing several freeze-pump-thaw cycles.[19][20]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate with Phenylboronic Acid
This protocol provides a reliable starting point for the coupling of 4-bromobenzoate derivatives. Optimization may be required for different substrates.
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene/Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[20]
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium(II) acetate and SPhos ligand.
-
Solvent Addition : Add the degassed toluene and water via syringe.
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction : Wash the organic layer sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.
Table of Optimized Conditions
The following table presents a summary of reported conditions for the Suzuki-Miyaura coupling of various 4-bromobenzoate derivatives, which can serve as a starting point for optimization.
| Aryl Bromide | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C (ligand-free) | K₂CO₃ | EtOH/H₂O | RT | High | [13] |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 40 | ~95% | [14] |
| Methyl 4-bromobenzoate | Pyridine-3-boronic acid pinacol ester | (TMEDA)Ni(o-tolyl)Cl / PPh₂Me | K₃PO₄ | 2-MeTHF | 90 | 91% | [16] |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ catalyst in water | - | H₂O | - | - | [21] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a guide to common problems and their potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized Pd(0) or ligand).- Insufficiently degassed solvent.- Inefficient catalyst/ligand system for the substrate. | - Ensure rigorous degassing of the solvent and reaction vessel.[19]- Use fresh, high-purity catalyst and ligands.- Screen different ligands (e.g., switch from PPh₃ to a Buchwald-type ligand).- Increase reaction temperature cautiously. |
| Protodeboronation (Ar-B(OH)₂ → Ar-H) | - Boronic acid instability.- High temperature or prolonged reaction time.- Presence of excess water or protic sources. | - Use the boronic acid as soon as possible after purchase/synthesis.- Consider using a more stable boronic ester (e.g., MIDA or pinacol esters).[22]- Lower the reaction temperature and monitor carefully to avoid excessive heating times.[20]- Use an anhydrous solvent and a non-hydroxide base if water is suspected to be an issue. |
| Debromination (Ar-Br → Ar-H) | - Presence of hydride sources.- High reaction temperatures.- Certain catalyst/ligand combinations. | - Avoid alcohol solvents or amine bases if possible.[19]- Attempt the reaction at a lower temperature.[23]- Screen different bases; milder bases like carbonates may be preferable.[23] |
| Homocoupling (Ar-Ar or Ar'-Ar') | - Presence of oxygen.- Use of a Pd(II) precatalyst without complete reduction to Pd(0). | - Ensure thorough degassing to remove all traces of oxygen.[1]- Increase the ligand-to-palladium ratio to prevent catalyst aggregation.[19] |
| Ester Hydrolysis | - Base is too strong (e.g., NaOH, KOH).- High temperature and presence of water. | - Switch to a milder base such as K₂CO₃, K₃PO₄, or KF.[6]- Minimize reaction time and temperature. |
Conclusion
The Suzuki-Miyaura coupling of 4-bromobenzoate derivatives is a robust and highly valuable transformation for accessing complex molecular architectures. Success in these reactions is predicated on a rational understanding of the catalytic cycle and the careful selection of reaction parameters. By choosing an appropriate palladium catalyst, a bulky and electron-rich ligand, a base that is strong enough to promote transmetalation but mild enough to preserve the ester functionality, and by maintaining a scrupulously inert atmosphere, researchers can consistently achieve high yields. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the nuances of this powerful synthetic tool.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Casanova, J., & Cárdenas, D. J. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8788–8797. [Link]
-
Lima, G. P., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(15), 8138–8145. [Link]
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ResearchGate. General mechanism of Suzuki‐Miyaura cross‐coupling reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]
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O'Brien, A. G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988–1991. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
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ResearchGate. The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA ester. [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. [Link]
-
Hamilton, A. E., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(11), 1517–1520. [Link]
-
Chen, Y.-A., et al. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Royal Society of Chemistry. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Scott, V. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1645–1650. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Wang, T., et al. (2019). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education, 96(11), 2568–2572. [Link]
-
ResearchGate. Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids... [Link]
-
Sirisaksoontorn, W., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 543. [Link]
-
ResearchGate. Suzuki reaction of 4-methylbromobenzene with phenyl boronic acid using Fe3O4@Chitosan-starch/Pd. [Link]
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reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]
-
ResearchGate. Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic... [Link]
-
Shields, J. D., et al. (2015). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Nature Communications, 6, 7941. [Link]
-
Le, C. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Chemical Science, 14(16), 4279–4286. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868. [Link]
-
Asghar, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. [Link]
-
ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
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Application and Protocol Guide: Strategic Functionalization of the Nitrile Group in (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
Introduction: The Nitrile Group as a Versatile Synthetic Hub in Drug Discovery
The nitrile or cyano group (-C≡N) is a cornerstone in modern medicinal chemistry, serving not just as a key structural element but as a versatile synthetic handle for molecular elaboration.[1][2] Its unique electronic properties—a combination of a nucleophilic nitrogen atom, π-coordinating ability, and an electrophilic carbon center—impart a rich and diverse reactivity profile.[3] In drug design, the incorporation of a nitrile moiety can enhance binding affinity, modulate physicochemical properties for improved bioavailability, and block metabolically labile sites.[1][4] Furthermore, the nitrile group is a gateway to a variety of other critical functional groups, including primary amines, amides, carboxylic acids, and heterocycles like tetrazoles.[3]
This guide provides a detailed exploration of key functionalization pathways for the nitrile group within the scaffold of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. This molecule presents a trifecta of functionalities ripe for strategic chemical modification: the reactive nitrile on the pyridine ring, the ester linkage, and the bromine atom on the benzoate moiety, which is amenable to cross-coupling reactions. Our focus here will be on the strategic transformation of the nitrile group to unlock a diverse chemical space for lead optimization and the development of novel molecular entities.
We will delve into three primary transformations:
-
Hydrolysis: Conversion to the corresponding amide and carboxylic acid.
-
Reduction: Transformation into a primary amine.
-
[3+2] Cycloaddition: Formation of a 5-substituted-1H-tetrazole.
For each pathway, we will provide not only a step-by-step protocol but also the underlying mechanistic rationale to empower researchers to adapt and troubleshoot these methodologies.
Diagram of Functionalization Pathways
Caption: Key functionalization routes for the nitrile group in the target molecule.
Hydrolysis of the Nitrile: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to a primary amide, and upon further reaction, to a carboxylic acid.[5] The conditions for hydrolysis can be tuned to favor one product over the other.
Selective Hydrolysis to the Primary Amide
Stopping the hydrolysis at the amide stage can be challenging as the amide is often more susceptible to hydrolysis than the starting nitrile.[6] However, milder conditions can facilitate the selective formation of the amide.
Mechanistic Insight: Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide.[5]
Protocol: Mild Basic Hydrolysis to (2-(Aminocarbonyl)pyridin-4-yl)methyl 4-bromobenzoate
-
Materials:
-
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate (1.0 equiv)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dioxane
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve the starting nitrile in a 9:1 mixture of dioxane and methanol.
-
Add a solution of NaOH (1.2 equiv) in methanol. The amount of water present from the methanolic NaOH is typically sufficient for the hydrolysis.
-
Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material (typically 4-5 hours), cool the reaction to room temperature.[7]
-
Neutralize the mixture with a dilute aqueous HCl solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Note on Chemoselectivity: The ester linkage in the starting material is susceptible to hydrolysis under these conditions. Careful monitoring of the reaction is crucial to maximize the yield of the desired amide while minimizing the formation of the corresponding carboxylic acid from the benzoate moiety.
Complete Hydrolysis to the Carboxylic Acid
Forcing conditions, such as high temperatures and strong acid or base, will drive the hydrolysis through the amide intermediate to the carboxylic acid.[8]
Mechanistic Insight: In acidic hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for attack by water.[9] A series of proton transfers and tautomerization leads to the amide, which is then further hydrolyzed to the carboxylic acid.[5]
Protocol: Acid-Catalyzed Hydrolysis to 4-(((4-Bromobenzoyl)oxy)methyl)picolinic acid
-
Materials:
-
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate (1.0 equiv)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
To a solution of the starting nitrile in water, add concentrated H₂SO₄ or HCl.
-
Heat the mixture to reflux and maintain it at this temperature for several hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture in an ice bath.
-
Carefully adjust the pH to the isoelectric point of the resulting amino acid to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Expert Consideration: The ester bond is highly likely to be cleaved under these harsh hydrolytic conditions. Optimization of reaction time and temperature may be necessary if preservation of the ester is desired, though this is often not feasible.
Reduction to the Primary Amine: A Gateway to New Scaffolds
The reduction of nitriles to primary amines is a powerful tool for introducing a flexible and basic aminomethyl group, a common feature in many bioactive molecules.[10]
Mechanistic Insight: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) effect the reduction through nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.[11] The initial addition forms an imine salt, which is then further reduced to the amine.[11]
Protocol: Reduction to (2-(Aminomethyl)pyridin-4-yl)methyl 4-bromobenzoate
-
Materials:
-
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (a solution in THF or as a solid)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate decahydrate or a Rochelle's salt solution for workup
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend or dissolve LiAlH₄ (1.5-2.0 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the starting nitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
-
Chemoselectivity Considerations: LiAlH₄ is a powerful reducing agent and will also reduce the ester to the corresponding alcohol. For a chemoselective reduction of the nitrile in the presence of the ester, catalytic hydrogenation is a more suitable method.
Alternative Protocol: Catalytic Hydrogenation
-
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel.[12][13]
-
General Conditions: The nitrile is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) containing the catalyst and subjected to an atmosphere of hydrogen gas (from balloon pressure to high pressure in a Parr shaker). The reaction progress is monitored by the uptake of hydrogen or by analytical techniques. This method often offers higher chemoselectivity, preserving the ester group.[13]
[3+2] Cycloaddition: Synthesis of Tetrazoles as Carboxylic Acid Bioisosteres
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design.[14] It offers similar acidity but can provide advantages in terms of metabolic stability and lipophilicity.[15][16] The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[17]
Mechanistic Insight: The reaction involves the coordination of a Lewis or Brønsted acid to the nitrile nitrogen, activating it for nucleophilic attack by the azide anion.[18] The resulting intermediate then undergoes cyclization to form the tetrazole ring.[18] The use of a catalyst enhances the reaction rate and allows for milder conditions.[19]
Protocol: Zinc-Catalyzed Synthesis of (2-(1H-Tetrazol-5-yl)pyridin-4-yl)methyl 4-bromobenzoate
This protocol is adapted from the work of Demko and Sharpless, which provides a safe and environmentally friendly approach using water as the solvent.[20]
-
Materials:
-
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Zinc bromide (ZnBr₂) (1.2 equiv)
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the starting nitrile, sodium azide, and zinc bromide.
-
Add deionized water to the flask.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH ~2 with 3M HCl to protonate the tetrazole and precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Safety Precautions: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Reactions involving azides should be conducted behind a blast shield, and acidic workups should be performed in a well-ventilated fume hood to avoid the formation and inhalation of hydrazoic acid (HN₃), which is volatile and highly explosive.[20]
Summary of Functionalization Strategies
| Transformation | Key Reagents | Typical Conditions | Product Functional Group | Key Considerations |
| Mild Hydrolysis | NaOH, MeOH/Dioxane | Reflux | Amide | Potential for ester hydrolysis.[7] |
| Vigorous Hydrolysis | Conc. H₂SO₄ or HCl, H₂O | Reflux | Carboxylic Acid | Likely to also cleave the ester bond.[21] |
| Reduction (Hydride) | LiAlH₄, THF | 0 °C to Reflux | Primary Amine | Reduces both nitrile and ester.[12] |
| Reduction (Catalytic) | H₂, Pd/C or Ra-Ni | RT to elevated temp. | Primary Amine | Can be chemoselective for the nitrile.[13] |
| [3+2] Cycloaddition | NaN₃, ZnBr₂, H₂O | Reflux | 1H-Tetrazole | Safe handling of azides is critical.[16][20] |
Conclusion
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is a molecule with significant potential for derivatization, largely owing to the versatility of its nitrile group. The protocols outlined in this guide provide robust starting points for its conversion into amides, carboxylic acids, primary amines, and tetrazoles. Each of these transformations opens up new avenues for structure-activity relationship (SAR) studies and the development of compounds with novel biological profiles. As with any specific substrate, empirical optimization of the provided conditions is recommended to achieve the desired outcomes with maximal yield and purity.
References
-
[Synthesis of Functionalized Nitriles using a Nickel- Catalyzed Substitution of Allylic Alcohols]([Link]. SYNFACTS-2023-0391.pdf)
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Using (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate as a pharmaceutical intermediate
Application Note: Strategic Utilization of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate in Divergent Pharmaceutical Synthesis
Executive Summary: The "Janus" Intermediate
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is a high-value, bifunctional building block characterized by its orthogonal reactivity .[1] In modern drug discovery—specifically within the realms of kinase inhibitors (e.g., VEGFR, Pim-1) and PROTAC linker design—this molecule serves as a pivotal "switch."[1][2]
Its structure features two distinct reactive handles:
-
The Electrophilic "Plug" (4-Bromophenyl): A classic motif for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
The Nitrogenous "Warhead" (2-Cyanopyridine): A pharmacophore precursor.[1][2] The nitrile group at the C2 position is electronically activated by the pyridine ring, making it susceptible to controlled hydrolysis (to amides), cyclization (to tetrazoles), or reduction (to amines).[2]
This guide provides the protocols necessary to manipulate these handles selectively, avoiding the common pitfall of premature ester hydrolysis.
Strategic Utility & Pharmacophore Mapping
This intermediate is not merely a linker; it is a scaffold for Fragment-Based Drug Discovery (FBDD) .[1][2]
-
Kinase Inhibition: The 2-cyanopyridine moiety mimics the hinge-binding region of ATP or acts as an allosteric regulator in serine/threonine kinases.[1]
-
Crystallinity Engineering: The 4-bromobenzoate moiety is a known "crystallinity inducer."[1] Early-stage oily intermediates can often be crystallized by attaching this group, facilitating purification without chromatography [1].[1]
-
Lability: The central ester bond serves as a metabolic soft spot (for prodrug design) or a temporary connector that can be cleaved late-stage to release the functionalized pyridine alcohol.[2]
Logical Workflow Diagram
Figure 1: Divergent synthetic pathways for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.[1] Note the orthogonality of the bromine and nitrile groups.[2]
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to the bromine handle without hydrolyzing the sensitive ester linkage or hydrating the nitrile.[2]
The Challenge: Standard Suzuki conditions often use strong aqueous bases (Na₂CO₃, NaOH) and heat, which will saponify the benzoate ester, destroying the molecule.[2] The Solution: Use a mild, non-nucleophilic base (Phosphate or Fluoride) and anhydrous conditions where possible.[2]
Reagents:
-
Substrate: (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate (1.0 equiv)
-
Boronic Acid: Phenylboronic acid derivative (1.2 equiv)[2]
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) or CsF (2.0 equiv)[2]
-
Solvent: 1,4-Dioxane (Anhydrous)[1]
Step-by-Step Procedure:
-
Setup: In a glovebox or under active N₂ flow, charge a microwave vial with the substrate (100 mg, 0.31 mmol), boronic acid (0.37 mmol), and K₃PO₄ (131 mg, 0.62 mmol).[2]
-
Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·DCM (12 mg, 0.015 mmol).[2]
-
Solvation: Add anhydrous 1,4-Dioxane (3.0 mL). Note: Avoid water/alcohol cosolvents to prevent transesterification.[2]
-
Reaction: Seal the vial. Heat at 80°C for 4–6 hours. Do not exceed 90°C.
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove Palladium black.
-
Purification: Concentrate the filtrate. Purify via Flash Chromatography (Hexane/EtOAc gradient). The ester product typically elutes later than the starting bromide.[1]
Validation Criteria:
-
¹H NMR: Disappearance of the doublet at ~7.6 ppm (Ar-Br) and appearance of new aromatic protons.[1][2] Retention of the singlet at ~5.4 ppm (CH₂-O-CO).[1]
Protocol B: Nitrile-to-Tetrazole Transformation (Click Chemistry)
Objective: Convert the nitrile into a bioisostere of a carboxylic acid (tetrazole) while preserving the ester.[2]
Reagents:
-
Substrate: (Coupled product from Protocol A or parent material)
-
Reagent: Sodium Azide (NaN₃) (1.5 equiv)[2]
-
Catalyst: Zinc Bromide (ZnBr₂) (1.0 equiv)[2]
-
Solvent: Water/Isopropanol (1:[2]1) or DMF (if solubility is an issue)[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in DMF (0.2 M concentration).
-
Addition: Add ZnBr₂ and NaN₃.
-
Heating: Heat to 100°C for 12 hours. Caution: Use a blast shield when heating azides.[2]
-
Quench: Cool to RT. Add 1N HCl carefully (in a fume hood) to liberate the tetrazole (HN₄) and destroy excess azide.[2]
-
Critical: The pH must be acidic (<3) to protonate the tetrazole for extraction, but prolonged exposure may hydrolyze the ester.[2] Perform extraction immediately.
-
Analytical Specifications & Quality Control
When sourcing or synthesizing this intermediate, strict QC is required to ensure the "active" bromine and nitrile sites are intact.[2]
Table 1: Key Analytical Markers
| Test | Specification | Rationale |
| Appearance | White to off-white crystalline solid | Oily batches indicate hydrolysis or solvent retention (often MeOH).[1] |
| ¹H NMR (DMSO-d₆) | Singlet δ ~5.45 ppm (2H) | Diagnostic for the benzylic CH₂.[2] A shift to ~4.6 ppm indicates hydrolysis to the alcohol.[1][2] |
| IR Spectroscopy | 2230–2240 cm⁻¹ (CN stretch) | Confirms the nitrile is intact (not hydrated to amide).[2] |
| IR Spectroscopy | 1720–1730 cm⁻¹ (C=O stretch) | Confirms the ester linkage.[1][2] |
| HPLC Purity | >98.0% (AUC) | Impurities often include 4-bromobenzoic acid (from hydrolysis).[2] |
Safety & Handling (E-E-A-T)
-
Lachrymator Warning: Benzoate esters and benzyl halides can be mild lachrymators.[1][2] Handle in a fume hood.
-
Base Sensitivity: Store at -20°C under Argon. Moisture will slowly hydrolyze the ester, generating 4-bromobenzoic acid (a solid precipitant) and the pyridine alcohol.[1][2]
-
Cyanide Precursors: While the nitrile is stable, combustion or strong acid treatment can release HCN.[2]
References
-
Bolte, M., & Wissler, J. (2006).[1][2] Methyl 4-bromobenzoate.[1][4][5][6][7][8][9][10] Acta Crystallographica Section E: Structure Reports Online, 62(3), o1192-o1193.[2] Link
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2] Link[2]
-
Al-Warhi, T., et al. (2022).[1][2][11] Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action.[1] Molecules, 27(20), 6888.[2] Link[2]
-
PubChem.[1][2][5][9] (n.d.). Methyl 4-bromobenzoate Compound Summary. National Center for Biotechnology Information.[1][2] Link[2]
Disclaimer: This Application Note is for research and development purposes only. All protocols should be validated in the user's specific laboratory environment.
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Application Notes & Protocols: Strategic Reaction Design for Nucleophilic Substitution on 4-Bromobenzoates
Introduction: The Strategic Importance of Substituted Benzoates
4-Bromobenzoate esters are pivotal building blocks in the synthesis of complex organic molecules, finding extensive application in pharmaceuticals, agrochemicals, and materials science. The functionalization of the C4 position through nucleophilic substitution is a critical transformation that allows for the introduction of a wide array of functionalities, fundamentally altering the parent molecule's properties. The electron-withdrawing nature of the benzoate ester group makes the aromatic ring electron-deficient, which has a profound impact on the potential reaction pathways.[1][2][3]
This guide provides a comprehensive overview of the primary strategies for effecting nucleophilic substitution on 4-bromobenzoates. We will explore two major mechanistic classes: the classical Nucleophilic Aromatic Substitution (SNAr) pathway and the more versatile transition-metal-catalyzed cross-coupling reactions. Our focus will be on providing not just procedural steps, but the underlying chemical logic, enabling researchers to make informed decisions for optimizing reaction conditions and troubleshooting common challenges.
Mechanistic Pathways: A Tale of Two Strategies
The substitution of the bromide on a 4-bromobenzoate can proceed through distinct mechanisms, each with its own set of requirements and substrate scope. The choice between these pathways is dictated by the nature of the nucleophile and the desired reaction efficiency.
The Classical SNAr Pathway: Addition-Elimination
The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (bromide).[1][2][3] The presence of a strong electron-withdrawing group, such as the ester in the para position, is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction.[1][2][4]
This pathway is typically limited to reactions with very strong nucleophiles, such as alkoxides, thiolates, and certain amines, and often requires harsh conditions like high temperatures and the use of polar aprotic solvents (e.g., DMF, DMSO) to facilitate the reaction.[5][6]
Caption: The SNAr Addition-Elimination mechanism on 4-bromobenzoates.
Transition-Metal-Catalyzed Cross-Coupling
For a broader range of nucleophiles and milder reaction conditions, transition-metal catalysis is the superior strategy. Palladium- and copper-catalyzed reactions have revolutionized C-N, C-O, and C-S bond formation on aryl halides.[7][8][9] These reactions proceed through a catalytic cycle involving oxidative addition, ligand exchange/transmetalation, and reductive elimination.[10][11] This approach significantly expands the scope of accessible molecules from 4-bromobenzoate precursors.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Reaction
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds with aryl halides.[7][12] Its success hinges on the careful selection of a palladium source, a phosphine ligand, a base, and a solvent. For C-O coupling, similar principles apply, though the reductive elimination step is often more challenging.[13]
The Catalytic Cycle: A Symphony of Steps
The reaction begins with an active Pd(0) species, which undergoes oxidative addition into the C-Br bond of the 4-bromobenzoate. The resulting Pd(II) complex then coordinates with the deprotonated nucleophile (amine or alcohol). The final, crucial step is reductive elimination, which forms the desired C-N or C-O bond and regenerates the Pd(0) catalyst.[10][11]
Caption: Generalized catalytic cycle for Buchwald-Hartwig C-N/C-O coupling.
Key Reaction Parameters
The success of a Buchwald-Hartwig reaction is a multifactorial problem. The interplay between the ligand, base, and solvent is critical for achieving high yields.
| Parameter | Role & Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., G3-XPhos) | Pre-catalysts offer convenience and reproducibility by avoiding in-situ catalyst formation variables.[14][15] Pd(OAc)₂ is a cost-effective choice but requires in-situ reduction to the active Pd(0) species.[15] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) | Bulky ligands stabilize the low-coordinate palladium species, promoting the crucial and often rate-limiting reductive elimination step.[10][16] The ligand choice must be matched to the substrate for optimal results.[11] |
| Base | Strong, non-nucleophilic bases: NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS | The base deprotonates the amine/alcohol nucleophile, allowing it to coordinate to the palladium center.[12] NaOtBu is common for amines, while carbonates are often preferred for more sensitive substrates. |
| Solvent | Aprotic, non-polar to moderately polar: Toluene, Dioxane, THF | The solvent must solubilize all components. Toluene and dioxane are workhorses. THF can be advantageous for C-O couplings.[13] Polar aprotic solvents like DMF can sometimes coordinate to the metal and inhibit catalysis. |
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (0.1-0.5 M)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the methyl 4-bromobenzoate, palladium pre-catalyst, and sodium tert-butoxide.
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous toluene via syringe.
-
Add the amine nucleophile via syringe. For solid amines, add them in step 1.
-
Place the sealed reaction vessel in a pre-heated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds using copper catalysis.[9][17] While traditional Ullmann conditions were notoriously harsh (stoichiometric copper powder, >200 °C), modern protocols employ soluble copper(I) salts (e.g., CuI) with ligands (e.g., phenanthroline, diamines), allowing for significantly lower reaction temperatures.[9][18]
Ullmann-type reactions can be advantageous for specific substrates, particularly for C-O couplings with phenols and for certain nitrogen heterocycles where palladium catalysis may be less effective.
Protocol: General Procedure for Ullmann C-O Coupling
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Phenol (1.5 equiv)
-
Copper(I) Iodide (CuI, 10-20 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, 20-40 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
High-boiling polar solvent (e.g., DMF, NMP)
Procedure:
-
To a reaction flask, add methyl 4-bromobenzoate, the phenol, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add the solvent (DMF or NMP).
-
Fit the flask with a reflux condenser and place it under an inert atmosphere.
-
Heat the mixture to a high temperature (typically 120-160 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Decision-Making Workflow for Condition Selection
Choosing the right protocol is critical for success. The following workflow provides a logical path for experimental design based on the nucleophile.
Caption: A decision tree for selecting reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently strong base.3. Poor quality solvent or reagents (water/oxygen contamination).4. Low reaction temperature. | 1. Use a pre-catalyst; ensure inert atmosphere.2. Switch to a stronger base (e.g., K₂CO₃ to NaOtBu).3. Use freshly distilled/anhydrous solvents; degas the reaction mixture.4. Increase temperature in 10-20 °C increments. |
| Hydrodehalogenation | Presence of water or other proton sources leading to reduction of the C-Br bond instead of coupling. | Rigorously dry all reagents and solvents. Use a high-purity inert gas. |
| Diarylation of Primary Amine | The product aniline is more reactive than the starting amine and reacts further with the 4-bromobenzoate. | Use an excess of the primary amine. For challenging cases, consider using ammonium salts as the ammonia source.[19][20] |
| Poor Reproducibility | Inconsistent formation of the active Pd(0) catalyst from Pd(II) sources. Oxygen contamination. | Switch from in-situ catalyst generation to a well-defined, air-stable palladium pre-catalyst.[14][15] |
Conclusion
The functionalization of 4-bromobenzoates via nucleophilic substitution is a cornerstone of modern organic synthesis. While classical SNAr reactions provide a direct path for a limited set of strong nucleophiles, the advent of palladium- and copper-catalyzed cross-coupling reactions has dramatically expanded the synthetic toolbox. The Buchwald-Hartwig and Ullmann reactions offer unparalleled versatility for constructing C-N and C-O bonds under increasingly mild and user-friendly conditions. Successful implementation requires a holistic understanding of the interplay between the catalyst, ligand, base, and solvent. By applying the principles and protocols outlined in this guide, researchers can strategically design experiments, optimize conditions, and efficiently access a vast chemical space of substituted benzoate derivatives for applications in drug discovery and beyond.
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
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-
Powers, I. G., & Uyeda, C. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
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Tirado-Rives, J., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
-
Sperger, T. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. ETH Zurich. [Link]
-
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-
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-
Habibi, D., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
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OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]
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ResearchGate. (2020). Evaluation of different coupling protocols a, Reproducibility study for.... [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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-
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-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]
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Brusoe, A. T., & Hartwig, J. F. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. PMC. [Link]
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Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
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ResearchGate. The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([1][7][12]thiadiazole) 2 with ar. [Link]
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The University of Liverpool Repository. Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light. [Link]
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ChemRxiv. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. [Link]
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Ruijter, E., et al. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]
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Cella, R., et al. (2007). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. [Link]
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Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]
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Bioconjugate Chemistry. (2020). C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. [Link]
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NIH. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]
-
Lafrance, M., & Fagnou, K. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organometallics. [Link]
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Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]
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NIH. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]
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NIH. (2010). Efficient Pd-catalyzed amination reactions for heterocycle functionalization. [Link]
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Organic Letters. (2021). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. [Link]
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MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]
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ACS Central Science. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. [Link]
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Preventing hydrolysis of ester linkage in cyanopyridine derivatives
Technical Support Center: Stabilizing Cyanopyridine Esters
Executive Summary: The "Hyper-Labile" Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing unexpected degradation of your cyanopyridine ester intermediates.
The Core Problem: Cyanopyridine derivatives possess a unique electronic environment that renders ester linkages significantly more labile than in standard benzoate or pyridine analogs.
-
Electronic Synergism: The pyridine nitrogen (electronegative) and the cyano group (strongly electron-withdrawing,
) act synergistically to deplete electron density from the ring. -
Activation: This electron deficiency is transmitted to the ester carbonyl carbon, making it highly electrophilic and susceptible to attack by even weak nucleophiles (like water or trace hydroxide) under mild conditions.
This guide provides the troubleshooting logic and protocols required to stabilize these molecules during synthesis, purification, and storage.
Mechanism & Causality (Visual Analysis)
To prevent hydrolysis, you must understand the competing pathways. The diagram below illustrates why your ester is fragile and how the cyano group accelerates the process.
Caption: Figure 1. Electronic Activation Pathway. The electron-withdrawing nature of the cyanopyridine core lowers the activation energy for nucleophilic attack at the ester carbonyl, making it kinetically unstable compared to the cyano group itself.
Troubleshooting Guide (Q&A)
Category A: Synthesis & Reaction Conditions
Q1: I am performing a nucleophilic substitution on the pyridine ring (SNAr). Why is my ester hydrolyzing before the reaction is complete?
-
Root Cause: You are likely using a base (e.g., K2CO3, Cs2CO3) in a "wet" polar aprotic solvent (DMF/DMSO). At elevated temperatures, trace water becomes a potent nucleophile due to the base activation.
-
Solution:
-
Switch Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or 2,6-lutidine if possible.
-
Solvent Protocol: Dry solvents are insufficient. You must use molecular sieves (3Å or 4Å) in the reaction vessel.
-
Alternative: If a carbonate base is required, switch to Acetonitrile (lower boiling point, easier to dry) instead of DMF to minimize hydrolysis rates.
-
Q2: Can I use aqueous LiOH to selectively hydrolyze a different ester in the molecule while keeping the cyanopyridine ester intact?
-
Root Cause: No. The cyanopyridine ester is likely the most electrophilic site.
-
Solution: You must design the synthesis with orthogonal protecting groups .
-
Use a tert-butyl ester for the cyanopyridine (acid-labile) and a methyl ester for the other site (base-labile).
-
Bioisostere Approach: If the ester is for binding, consider replacing it early with a hydrolytically stable heterocycle (e.g., oxadiazole) if SAR permits.
-
Category B: Workup & Purification[1]
Q3: My crude NMR shows the ester is intact, but it disappears after column chromatography. Is silica gel destroying it?
-
Root Cause: Yes. Standard silica gel is slightly acidic (pH 6-7) and contains bound water. For hyper-labile esters, this surface acidity catalyzes hydrolysis. Conversely, "neutralized" silica (treated with Et3N) can promote base-catalyzed hydrolysis if any moisture is present.
-
Solution:
-
Fast Elution: Do not let the compound sit on the column. Use a gradient that moves the compound quickly (Rf 0.3–0.4).
-
Solid Phase Switch: Use Neutral Alumina instead of silica. It is far gentler on electron-deficient esters.
-
Reverse Phase: Use C18 silica with an acetonitrile/water gradient (buffered to pH 4.5 with Ammonium Acetate). Avoid basic modifiers like NH4OH.
-
Category C: Storage & Handling[2]
Q4: My compound degrades in DMSO-d6 stock solution within 24 hours.
-
Root Cause: DMSO is hygroscopic. The absorbed water, combined with the "solvent cage" effect of DMSO, enhances nucleophilicity.
-
Solution:
-
Store solid compound at -20°C under Argon.
-
For assays, prepare fresh stocks in anhydrous DMSO immediately before use.
-
Self-Validation: Check the water peak in your DMSO-d6 NMR (approx. 3.33 ppm). If it is prominent, do not use that solvent batch for stability studies.
-
Deep Dive Protocols
Protocol 4.1: The "Buffered Quench" Workup
Standard aqueous workups (strong acid/base) destroy cyanopyridine esters. Use this buffered system.
Objective: Isolate product at pH 5.0–6.0 to minimize both acid- and base-catalyzed hydrolysis.
-
Preparation: Prepare a 0.5 M Phosphate Buffer (pH 6.0) .
-
Mix NaH2PO4 and Na2HPO4 to achieve pH 6.0.
-
-
Quenching:
-
Cool the reaction mixture to 0°C.
-
Pour the reaction mixture into the cold buffer (do not add buffer to the reaction).
-
-
Extraction:
-
Extract immediately with Ethyl Acetate or DCM.
-
Critical Step: Wash the organic layer once with brine to remove bulk water.
-
-
Drying:
-
Dry over Na2SO4 (Sodium Sulfate) rather than MgSO4 (Magnesium Sulfate), as MgSO4 is slightly more acidic (Lewis acid character).
-
Filter and concentrate at < 35°C bath temperature.
-
Protocol 4.2: Self-Validating Stability Assay (NMR)
Use this to determine the "shelf-life" of your ester in assay media.
Objective: Quantify hydrolysis rate (
| Parameter | Setting |
| Solvent System | DMSO-d6 + 10% D2O (mimics assay conditions) |
| Internal Standard | 1,3,5-Trimethoxybenzene (Inert, distinct singlet ~6.1 ppm) |
| Time Points | t=0, 1h, 4h, 12h, 24h |
| Temperature | 25°C (or 37°C for physiological relevance) |
Procedure:
-
Dissolve 5 mg of Cyanopyridine Ester and 1 mg of Internal Standard in 0.6 mL DMSO-d6.
-
Acquire t=0 spectrum. Integrate the Ester -OCH3 (or -OCH2-) protons relative to the Internal Standard.
-
Add 60 µL D2O, shake, and immediately acquire t=0 (wet).
-
Monitor the decrease in the ester integral and the appearance of the alcohol/acid peaks.
-
Pass/Fail Criteria: >95% remaining after 4 hours is acceptable for most biological assays.
References
-
BenchChem Technical Support. (2025).[1][2] Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds.[1] BenchChem.[1][2] 1
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[3][4] Chemistry Steps.[5][6][7] 8
-
Zhang, M., et al. (2023).[4][9] C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition.[9] 9[10]
-
University of Calgary. (n.d.). Hydrolysis of Esters.[1][3][4][6][7] Department of Chemistry. Link
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.[3] Master Organic Chemistry. 3
Sources
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. dalalinstitute.com [dalalinstitute.com]
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- 9. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]
Technical Support Center: Purification of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
Welcome to the technical support center for the purification of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed, but it most commonly arises from the esterification of 4-bromobenzoic acid and (4-(hydroxymethyl)pyridin-2-yl)carbonitrile. The most prevalent impurities are typically unreacted starting materials, byproducts from the reaction, and residual reagents.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Name | Likely Source |
| Starting Material (Acid) | 4-Bromobenzoic Acid | Incomplete esterification reaction.[1][2] |
| Starting Material (Alcohol) | (4-(hydroxymethyl)pyridin-2-yl)carbonitrile | Incomplete esterification reaction. |
| Catalyst/Reagent Residue | e.g., Sulfuric Acid, DCC, EDCI | Reagents used to catalyze or drive the esterification.[1] |
| Side-Product | N,N'-Dicyclohexylurea (if using DCC) | Byproduct of DCC-mediated coupling. |
| Hydrolysis Product | 4-Bromobenzoic Acid | Hydrolysis of the ester product during aqueous work-up or purification.[3] |
Q2: My NMR spectrum clearly shows unreacted 4-bromobenzoic acid. What is the most efficient way to remove it?
Removal of acidic impurities like 4-bromobenzoic acid is a straightforward and critical step. An acidic wash is generally ineffective; instead, a basic aqueous wash is the method of choice.[4]
Causality: The carboxylic acid functional group of 4-bromobenzoic acid is acidic (pKa ≈ 4), while your target ester product is neutral. By washing the organic solution of your crude product with a mild aqueous base, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving the neutral ester in the organic phase.
Recommended Protocol: Mild Basic Wash
-
Dissolve your crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) solution of sodium carbonate (Na₂CO₃).
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash 1-2 more times to ensure complete removal.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
Trustworthiness Check: After this procedure, a TLC analysis of your organic layer should show the disappearance of the 4-bromobenzoic acid spot.
Q3: I'm attempting purification by silica gel column chromatography and observing significant peak tailing. What is happening and how can I fix it?
This is a classic issue when purifying pyridine-containing compounds on standard silica gel.[6]
Expertise & Causality: The root cause is an acid-base interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This strong, secondary interaction causes a portion of the analyte molecules to be retained more strongly, leading to a "tailing" or asymmetric peak shape, which results in poor separation and lower purity of collected fractions.
Troubleshooting & Optimization:
-
Mobile Phase Additive: The most common solution is to add a small amount of a competing base to your eluent. Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol mobile phase. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine-containing product and resulting in more symmetrical peaks.[6]
-
Use of Deactivated or Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina can be a good alternative to silica for basic compounds.
-
End-capped Silica: Use a commercially available end-capped silica gel where the majority of silanol groups have been deactivated.[6]
-
Caption: A logical workflow for troubleshooting peak tailing.
Q4: My product is an oil after chromatography and won't crystallize. What are some good starting points for recrystallization?
Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid. The key is finding a solvent system where the product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble.[7][8]
Expertise & Experience: Given the structure (aromatic ester), solvents like ethyl acetate, toluene, or mixtures involving alcohols or alkanes are good starting points.[9]
Table 2: Suggested Solvent Systems for Recrystallization Screening
| Solvent/System | Rationale |
| Ethanol/Water | Dissolve in hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and then cool slowly. |
| Ethyl Acetate/Hexane | Dissolve in a minimum of hot ethyl acetate, then add hexane slowly until the solution becomes cloudy. Reheat and cool. |
| Toluene | Toluene is a good solvent for aromatic compounds; its higher boiling point can aid in dissolving stubborn solids.[9] |
| Isopropanol | A good single-solvent option. Check solubility in a small test tube first. |
Protocol: Recrystallization Screening
-
Place ~20-30 mg of your impure oil/solid into a small test tube.
-
Add a potential solvent dropwise while heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
If high-quality crystals form, you have found a suitable solvent. If the product "oils out," the solvent system is not ideal. If no solid forms, the product is too soluble.
Troubleshooting Guide
Issue 1: Low Purity Despite Column Chromatography
-
Potential Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal to resolve your product from a close-running impurity.
-
Solution: Systematically screen solvent systems using TLC. Aim for a retention factor (Rf) of ~0.3 for your product. Try different solvent combinations (e.g., switch from ethyl acetate to dichloromethane/methanol) to alter the selectivity of the separation.
-
-
Potential Cause 2: Column Overload. Loading too much crude material onto the column will cause bands to broaden and overlap, leading to poor separation.[6]
-
Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and preferably 50:1 for difficult separations.
-
Issue 2: Product Degradation on Silica Gel
-
Potential Cause: Hydrolysis. The acidic nature of silica gel can potentially catalyze the hydrolysis of the ester bond, especially if the eluent contains nucleophilic solvents like methanol and is run slowly.
-
Solution 1: Speed. Use flash chromatography, which minimizes the contact time between the compound and the stationary phase.[10]
-
Solution 2: Deactivation. Use the TEA-doping method described in FAQ 3 to neutralize the silica surface.
-
Solution 3: Alternative Stationary Phase. Switch to neutral alumina, which is less likely to cause hydrolysis of sensitive esters.
-
Caption: General purification workflow for the target compound.
References
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
- Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations.
- Chromatography Today. (n.d.). Bromobenzoic Acids both In Vitro and In Vivo.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- SIELC Technologies. (2018). Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column.
- LookChem. (n.d.). General procedures for the purification of Esters - Chempedia.
- QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry.
- HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- SSRG International Journal of Applied Chemistry. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.
- Supporting Information. (n.d.). Practical Synthesis of Fragment.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Quora. (2017). What are the modifications to improve the purity of ester?.
- International Journal of Pharmacy and Technology. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- SSRG International Journal of Applied Chemistry. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical Dosage forms.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
- PubChem. (n.d.). 4-Bromobenzoic acid.
- BOC Sciences. (n.d.). Recrystallization Techniques.
- NINGBO INNO PHARMCHEM CO., LTD. (2026). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods.
- NOAA. (n.d.). 4-BROMOBENZOIC ACID - CAMEO Chemicals.
- Google Patents. (1999). WO1999010326A1 - Preparation of pyridine derivatives.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Research and Reviews: Journal of Chemistry. (2022). Column Chromatography and its Methods in Separation for Constituents.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. quora.com [quora.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for optimizing catalyst loading for coupling (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization for this specific substrate, which presents unique challenges due to its electron-deficient, coordinating cyanopyridine moiety. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve robust, scalable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the optimization of catalyst loading for your specific substrate.
Q1: What makes (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate a challenging substrate for cross-coupling reactions?
A1: This substrate combines two distinct features that demand careful catalyst system selection. Firstly, the pyridine nitrogen can coordinate to the palladium center, potentially acting as a catalyst inhibitor or poison.[1][2] Secondly, the electron-withdrawing nature of the cyanopyridine ring makes the C-Br bond of the 4-bromobenzoate less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[3][4] Therefore, the catalyst system must be active enough to overcome this hurdle while also being resistant to inhibition by the pyridine nitrogen.
Q2: What is a sensible starting catalyst loading for initial screening experiments with this substrate?
A2: For initial screening to establish reaction viability, a higher catalyst loading in the range of 2-5 mol% is a practical starting point.[5][6] This ensures that a baseline yield can be established, even if conditions are not yet optimal. Once a successful reaction is confirmed, the catalyst loading can be incrementally decreased to determine the minimum effective concentration, which is crucial for reducing costs and minimizing residual palladium in the final product.[7][8]
Q3: How does the choice of ligand impact the required catalyst loading?
A3: The ligand is arguably the most critical factor. It stabilizes the active Pd(0) species, preventing aggregation into inactive palladium black, and modulates its electronic and steric properties.[1][9] For a substrate containing a pyridine, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are highly recommended.[5][10][11] These ligands form a sterically hindered environment around the palladium atom, which can shield it from inhibition by the pyridine nitrogen and promote the challenging oxidative addition step.[2][10] The use of such advanced ligands often allows for significantly lower catalyst loadings compared to simpler ligands like triphenylphosphine (PPh₃).[6][12][13]
Q4: Should I use a palladium pre-catalyst or generate the active catalyst in situ?
A4: While generating the catalyst in situ from a source like Pd(OAc)₂ and a ligand is common, using a well-defined pre-catalyst is often advantageous for reproducibility and efficiency.[14] Pre-catalysts are typically more stable and provide a more reliable and rapid generation of the active LPd(0) species, which can lead to more consistent results and may allow for lower catalyst loadings.[14][15] This is particularly important when dealing with challenging substrates where inefficient catalyst activation can lead to reaction failure.[15]
Q5: Which cross-coupling reaction is most suitable for this molecule: Suzuki, Sonogashira, or Heck?
A5: The choice depends on the desired final product.
-
Suzuki-Miyaura Coupling: This is an excellent and widely used choice for forming a C(sp²)-C(sp²) bond by coupling the aryl bromide with a boronic acid or ester. It is known for its high functional group tolerance and the low toxicity of boron reagents.[10][16]
-
Sonogashira Coupling: This is the preferred method for forming a C(sp²)-C(sp) bond by coupling with a terminal alkyne.[17][18] It typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free methods exist to prevent alkyne homocoupling.[10][19]
-
Heck Coupling: This reaction is used to form a C(sp²)-C(sp²) bond by coupling with an alkene.[20][21] The regioselectivity of the addition to the alkene needs to be considered.
For general C-C bond formation with another aromatic or heteroaromatic ring, the Suzuki-Miyaura coupling is often the most robust and reliable starting point.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during your experiments.
Problem 1: Low to No Product Yield; Starting Material Remains
This is the most frequent issue and can stem from several sources related to catalyst activity.
Possible Cause 1: Catalyst Deactivation or Inhibition
-
Diagnosis: The pyridine nitrogen in your substrate is a known potential inhibitor for palladium catalysts.[2] You may also observe the formation of a black precipitate ("palladium black"), which is aggregated, inactive palladium metal and a clear sign of catalyst decomposition.[1]
-
Solution:
-
Switch to a More Robust Ligand: If you are using a simple ligand like PPh₃, switch to a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos .[5][10] These ligands create a protective steric pocket around the palladium center, preventing both inhibition and aggregation.[1][2]
-
Optimize Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to deactivation.[22] Ensure you are using an appropriate ratio, typically between 1:1 and 2:1 (Ligand:Pd). Excess ligand can sometimes inhibit the reaction, so this ratio may require optimization.[14][15]
-
Use a Pre-catalyst: Employ a well-defined pre-catalyst to ensure efficient and reproducible generation of the active Pd(0) species.[14][15]
-
Possible Cause 2: Inefficient Oxidative Addition
-
Diagnosis: The reaction is sluggish or stalls completely, especially at lower temperatures. This points to a high energy barrier for the oxidative addition of the aryl bromide to the Pd(0) center, the first step of the catalytic cycle.[3][4]
-
Solution:
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can often overcome the activation barrier.[22] However, be aware that excessive heat can also accelerate catalyst decomposition.[5]
-
Select an Appropriate Solvent: The solvent can influence catalyst stability and reactivity.[23][24] Aprotic polar solvents like dioxane, toluene, or DMAc are often effective.[5][14] The choice of solvent can have a profound impact on the reaction rate.[23][25]
-
Possible Cause 3: Poor Reagent Quality or Reaction Setup
-
Diagnosis: Inconsistent results or complete reaction failure despite using a proven protocol.
-
Solution:
-
Ensure Anhydrous & Degassed Conditions: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[22] Water can interfere with certain bases and promote side reactions like protodeboronation in Suzuki couplings.[22] Ensure all solvents are anhydrous and thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes).
-
Verify Reagent Purity: Check the purity of your starting materials, especially the coupling partner (e.g., boronic acid). The base should be finely powdered and anhydrous.[5]
-
Problem 2: Significant Side-Product Formation
Even with good conversion of the starting material, the yield of the desired product can be compromised by side reactions.
Possible Cause 1: Homocoupling (Especially in Suzuki & Sonogashira Reactions)
-
Diagnosis: You observe significant amounts of biaryl product from your boronic acid (in Suzuki) or a diyne from your alkyne (in Sonogashira). This is often caused by the presence of oxygen.
-
Solution:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst and maintained under a positive pressure of inert gas (argon or nitrogen) throughout the reaction.[22]
-
Copper-Free Sonogashira: For Sonogashira couplings, the copper co-catalyst can sometimes promote homocoupling (Glaser coupling).[10] Consider using a copper-free protocol if this is a persistent issue.[19]
-
Possible Cause 2: Protodeboronation (Suzuki Coupling)
-
Diagnosis: The boronic acid is consumed, but instead of the coupled product, you isolate the protonated version of the aryl group from the boronic acid. This is the replacement of the -B(OH)₂ group with a hydrogen atom.
-
Solution:
-
Minimize Water: While many Suzuki protocols use aqueous bases, excessive water can accelerate this side reaction.[22] Use anhydrous solvents and a carefully controlled amount of water if required, or switch to an anhydrous base like K₃PO₄.[5]
-
Use Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.
-
Possible Cause 3: Dehalogenation
-
Diagnosis: You observe the formation of (2-Cyanopyridin-4-yl)methyl benzoate, where the bromine atom has been replaced by a hydrogen.
-
Solution:
Section 3: Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling
The following table provides general starting points for optimizing the coupling of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. These are not absolute and will likely require further optimization for your specific coupling partner.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂, or a pre-catalyst |
| Ligand | XPhos, SPhos, RuPhos | PPh₃, Xantphos, or a biarylphosphine ligand |
| Starting Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Cu Co-catalyst (if used) | N/A | CuI (1-5 mol%) |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv.) | Et₃N, DIPA (used as base and/or solvent) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1), Toluene, DMAc | THF, DMF, Toluene |
| Temperature | 80-110 °C | 50-100 °C |
Experimental Protocol: General Procedure for Catalyst Optimization Screening
This protocol provides a self-validating framework for setting up your optimization experiments under an inert atmosphere.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate (1.0 equiv.) and the coupling partner (e.g., boronic acid, 1.2-1.5 equiv.).
-
Addition of Base: Add the selected anhydrous, finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with dry argon or nitrogen for 10-15 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium pre-catalyst and ligand (if not using a pre-formed complex). Dissolve them in a small amount of degassed solvent and add this solution to the main reaction vial via syringe. This ensures accurate addition of small quantities.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously for the desired time.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by periodically taking small aliquots from the reaction mixture.
-
Work-up & Analysis: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product to determine conversion and yield.
Section 4: Visualization of Workflows
Diagram 1: General Catalyst Optimization Workflow
This diagram illustrates the logical flow for systematically reducing catalyst loading while optimizing other reaction parameters.
Caption: A workflow for systematic catalyst loading optimization.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing and solving issues related to low reaction yield.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Palladium-catalyzed cross-coupling reactions. (2025, August 15). Fiveable. Retrieved February 25, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES HES-SO. Retrieved February 25, 2026, from [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 25, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved February 25, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved February 25, 2026, from [Link]
-
Ligand-induced activation of single-atom palladium heterogeneous catalysts for cross-coupling reactions. (n.d.). ArODES HES-SO. Retrieved February 25, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved February 25, 2026, from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). ACS Publications. Retrieved February 25, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024, September 20). Vapourtec. Retrieved February 25, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 25, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
-
Cross-Coupling Reactions Guide. (n.d.). Johnson Matthey. Retrieved February 25, 2026, from [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, October 1). Frontiers. Retrieved February 25, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scientific Research Publishing. Retrieved February 25, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Heck coupling reaction optimization. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025, August 10). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Heck Coupling. (2016, August 1). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar. Retrieved February 25, 2026, from [Link]
-
Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. (2021, February 15). OSTI.GOV. Retrieved February 25, 2026, from [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016, February 17). RSC Publishing. Retrieved February 25, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved February 25, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved February 25, 2026, from [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (2025, October 21). ResearchGate. Retrieved February 25, 2026, from [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018, July 10). MDPI. Retrieved February 25, 2026, from [Link]
-
Heck Reaction—State of the Art. (2017, September 11). MDPI. Retrieved February 25, 2026, from [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023, January 9). Faraday Discussions (RSC Publishing). Retrieved February 25, 2026, from [Link]
-
Synthesis of methyl 4-bromobenzoate. (n.d.). PrepChem.com. Retrieved February 25, 2026, from [Link]
-
Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. jmcct.com [jmcct.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 20. books.rsc.org [books.rsc.org]
- 21. Heck Reaction—State of the Art [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 25. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
Stability of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate under basic conditions
Technical Support Center: (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
A Guide to Chemical Stability and Reaction Troubleshooting Under Basic Conditions
Welcome to the technical support center for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their work. As Senior Application Scientists, we have compiled this resource to provide in-depth insights into the compound's stability under basic conditions, offering both theoretical understanding and practical, field-tested advice to navigate common experimental challenges.
Section 1: Core Stability Profile & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical behavior of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate in the presence of bases. Understanding these principles is the first step to designing robust experiments and interpreting results accurately.
Q1: What is the primary degradation pathway for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate under basic conditions?
Answer: The most significant and rapid degradation pathway under basic conditions is the saponification of the ester linkage.[1] Saponification is the base-catalyzed hydrolysis of an ester, which for this molecule, results in the cleavage of the bond between the carbonyl carbon and the methylene bridge oxygen.
This reaction is generally considered irreversible under basic conditions. The reason for this is the final, rapid acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid, driving the equilibrium entirely towards the product side.[2]
The expected products from this reaction are:
-
4-Bromobenzoate Salt: The salt of 4-bromobenzoic acid (e.g., sodium 4-bromobenzoate if using NaOH).
-
(2-Cyanopyridin-4-yl)methanol: The corresponding alcohol.
Below is a diagram illustrating the accepted mechanism for this transformation.
Caption: Saponification mechanism of the target ester.
Q2: Besides the ester, are other parts of the molecule reactive towards bases?
Answer: Yes, the 2-cyanopyridine moiety presents a secondary site for potential reactions, although these typically require more stringent conditions (higher temperatures or stronger bases) than ester hydrolysis.
-
Nitrile Hydrolysis: The cyano (nitrile) group can be hydrolyzed by aqueous base to first form an amide, and upon further reaction, a carboxylate salt. This would result in the formation of 4-(hydroxymethyl)picolinamide or 4-(hydroxymethyl)picolinic acid, respectively.[3]
-
Nucleophilic Addition: 2-Cyanopyridines are known to be reactive towards nucleophiles.[4][5] In the context of a basic solution, the hydroxide ion could potentially add to the nitrile carbon, initiating hydrolysis. It is also a critical consideration if other strong nucleophiles are present in your reaction mixture.
-
Safety Consideration: While generally occurring under specific conditions, the combination of bases and nitriles can potentially produce hydrogen cyanide.[3] Standard laboratory safety precautions should always be observed.
Caption: Potential base-catalyzed hydrolysis of the nitrile group.
Q3: What experimental factors will influence the rate of degradation?
Answer: The rate of saponification is highly dependent on several key experimental parameters. Understanding these allows you to either accelerate the reaction for preparative purposes or minimize it to maintain the compound's integrity.
| Factor | Effect on Rate | Causality (Why it happens) |
| Base Concentration | Increases | A higher concentration of the hydroxide nucleophile leads to a greater frequency of collisions with the ester's electrophilic carbonyl carbon, accelerating the reaction. |
| Temperature | Increases | Increasing the temperature provides the necessary activation energy for the reaction, significantly speeding up the rate of hydrolysis.[6] Heating under reflux is a common method to drive saponification to completion quickly.[1] |
| Solvent System | Varies | The choice of solvent is critical. For saponification, co-solvents like tetrahydrofuran (THF) or methanol are often used with aqueous base to ensure the organic ester is fully dissolved and accessible to the hydroxide ions.[7] For storage or other reactions, using aprotic, non-basic solvents is recommended. |
| Base Strength | Increases | Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will hydrolyze the ester much faster than weaker bases such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃). |
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Problem: "After adding a base, my reaction monitoring (TLC/HPLC) shows my starting material is gone, but I have multiple new spots/peaks, not just the two expected products."
-
Possible Cause: This is often indicative of secondary reactions occurring alongside the primary ester hydrolysis. The 2-cyanopyridine ring is electron-deficient and can be susceptible to various reactions, especially at elevated temperatures or with prolonged reaction times. You may be observing partial hydrolysis of the nitrile group or other unforeseen decomposition pathways.
-
Troubleshooting Steps & Solutions:
-
Lower the Temperature: Perform the reaction at room temperature or even 0 °C. Saponification can often proceed to completion at these temperatures, albeit more slowly, while minimizing side reactions.[7]
-
Use a Milder Base: Switch from a strong base like NaOH or KOH to a milder one. Lithium hydroxide (LiOH) in a THF/water mixture is a very common and effective system for clean, controlled saponification at room temperature.[2][7]
-
Limit Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC). As soon as the starting material is consumed, proceed immediately with the work-up to prevent the products from degrading further.
-
Ensure an Inert Atmosphere: If your reaction conditions are harsh, oxidative degradation could be a factor. Running the reaction under an inert atmosphere of nitrogen or argon can sometimes prevent the formation of colored impurities.
-
Problem: "My overall yield is very low after performing a saponification and then an acidic work-up and extraction."
-
Possible Cause 1: Incomplete Reaction: You may have stopped the reaction before all the starting ester was consumed. Always confirm full conversion by TLC or HPLC before beginning the work-up.
-
Possible Cause 2: Improper Work-up/Extraction: This is a very common issue. The two products have vastly different chemical properties, and a proper pH-controlled extraction procedure is essential for their separation and isolation.
-
Validated Work-up Protocol:
-
After the reaction is complete (as confirmed by TLC/HPLC), cool the reaction mixture to room temperature.
-
Do not acidify yet. The mixture is basic. Your product, 4-bromobenzoate, exists as a water-soluble salt. The other product, (2-cyanopyridin-4-yl)methanol, is an organic-soluble alcohol.
-
Transfer the mixture to a separatory funnel and extract several times with an organic solvent like dichloromethane (DCM) or ethyl acetate. This will remove the alcohol product into the organic layer. Combine these organic extracts.
-
Cool the remaining aqueous layer in an ice bath. Slowly and carefully acidify it by adding a strong acid (e.g., 1 M HCl) dropwise with stirring.[8] Monitor the pH with pH paper. The 4-bromobenzoic acid will precipitate as a solid as the solution becomes acidic (target pH ~2).
-
Collect the precipitated 4-bromobenzoic acid by vacuum filtration. The (2-cyanopyridin-4-yl)methanol can be isolated from the combined organic extracts by drying over anhydrous sulfate (e.g., Na₂SO₄), filtering, and removing the solvent under reduced pressure.
-
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Workflow for a Controlled Stability Study
This protocol allows you to quantify the stability of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate under specific basic conditions.
Caption: Workflow for conducting a time-course stability study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate in a suitable organic solvent like acetonitrile.
-
Reaction Initiation: In a sample vial, mix a defined volume of the stock solution (e.g., 1 mL) with an equal volume of the aqueous basic solution to be tested (e.g., 1 mL of 0.1 M NaOH). Start a timer immediately.
-
Time Points: At each designated time point (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a separate vial containing an equivalent amount of acid (e.g., 100 µL of 0.1 M HCl) to neutralize the base and stop the degradation.
-
Analysis: Analyze the quenched samples by a suitable method like reverse-phase HPLC, monitoring the disappearance of the starting material peak.
-
Data Interpretation: Calculate the percentage of the ester remaining at each time point relative to t=0 and plot the data to determine the rate of hydrolysis.
References
- Guidechem. (2024, October 26). What are the properties and uses of 2-Cyanopyridine?
- Yano, T., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances.
- BenchChem. (2025, December). An In-depth Technical Guide to the Lewis Base Properties of 2-Cyanopyridine in Chemical Reactions.
- Yano, T., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing.
- OperaChem. (2024, April 27).
- RSC Publishing.
- Google Patents. US4482437A - Electrochemical reductions of cyanopyridine bases.
- Chemistry LibreTexts. (2022, July 20). 11.
- Organic Chemistry Portal.
- Research Journal of Pharmacy and Technology. (2017).
- YouTube. (2021, February 9).
- University of Calgary. Ch20: Hydrolysis of Esters.
- China 2-Cyanopyridine Manufacturers Suppliers Factory. 2-Cyanopyridine.
- Master Organic Chemistry. (2022, October 27).
- Fisher Scientific.
- SciELO. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.
- Chemguide. hydrolysis of esters.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sfdchem.com [sfdchem.com]
- 4. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Recrystallization of Cyanopyridin-4-yl Esters
The following technical support guide is structured as a dynamic troubleshooting center. It prioritizes the physicochemical challenges unique to cyanopyridin-4-yl esters —specifically the interplay between the basic pyridine nitrogen, the labile ester bond, and the hydrolytically sensitive nitrile group.
Current Status: Operational Support Level: Tier 3 (Senior Scientist / Process Development) Topic: Purification, Polymorphism Control, and Hydrolysis Prevention[1]
Diagnostic & Triage
Before modifying your protocol, identify the primary failure mode.
| Symptom | Probable Cause | Immediate Action |
| Oiling Out (Liquid-Liquid Phase Separation) | Re-heat, dilute by 10%, and seed at | |
| Precipitate is Acidic / Carboxylic Acid Formation | Hydrolysis of the ester (or nitrile) driven by moisture and pyridine autocatalysis. | Switch to anhydrous solvent systems (avoid EtOH/Water).[1] |
| Yellow/Brown Discoloration | Oxidation of pyridine nitrogen (N-oxide formation) or trace metal chelation.[1] | Perform an activated charcoal filtration (hot) before crystallization.[1] |
| Low Yield | Product is too soluble in the mother liquor (pyridine ring effect). | Use a non-polar anti-solvent (Heptane/MTBE) or pH adjustment.[1] |
Solvent System Engineering
Cyanopyridin-4-yl esters possess a "schizophrenic" solubility profile:
-
Pyridine Ring: High solubility in chlorinated solvents and alcohols.
-
Cyano/Ester Groups: Polar, but lipophilic enough to resist water solubility.
-
Basicity: The pyridine nitrogen (
) makes the compound pH-sensitive.
Recommended Solvent Systems
Note: Avoid protic solvents (Water, Methanol) if the ester is labile or if the cyano group is prone to hydrolysis.
| System Type | Solvent Pair (Solvent / Anti-solvent) | Application Case | Risk Factor |
| Standard (Anhydrous) | Ethyl Acetate / n-Heptane | General purification; stable.[1] | Moderate yield loss if not cooled to 0°C. |
| High Polarity | Isopropyl Acetate (IPAc) / MTBE | For highly polar esters that oil out in heptane.[1] | MTBE peroxides (ensure peroxide-free).[1] |
| Chlorinated | DCM / Hexane | For compounds insoluble in EtOAc. | DCM is volatile; rapid evaporation causes crusting. |
| Aqueous (Risky) | Ethanol / Water | Only for hydrolytically stable analogs.[1] | High Risk: Hydrolysis of ester/nitrile. |
Visualizing the Decision Process
The following logic gate helps you select the correct purification path based on your crude material's behavior.
Figure 1: Decision matrix for solvent selection and handling "oiling out" phenomena.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my product "oil out" instead of crystallizing?
The Mechanism: Oiling out (Liquid-Liquid Phase Separation) occurs when the saturation temperature of your solution is higher than the melting point of the solvated product. This is common in pyridine esters because impurities significantly depress the melting point. The Fix:
-
The "Cloud Point" Technique: Heat the solution until clear. Add the anti-solvent (e.g., Heptane) only until a faint turbidity persists. Do not saturate fully at boiling.
-
Seeding: You must bypass the nucleation energy barrier. Add a seed crystal at a temperature above the oiling point but below saturation.
-
Trituration: If you have an intractable oil, remove the solvent and triturate the residue with cold diethyl ether or pentane to induce solidification, then recrystallize that solid.
Q2: I see a new spot on TLC after recrystallization (lower Rf). What happened?
The Mechanism: You likely hydrolyzed the ester. The pyridine nitrogen acts as a nucleophilic catalyst. If you used Ethanol/Water or undried Ethyl Acetate, the basicity of the pyridine ring activates water to attack the ester carbonyl. The Fix:
-
Strict Anhydrous Conditions: Dry your solvents over molecular sieves (3Å or 4Å).
-
Avoid Alcohols: Transesterification can occur in MeOH or EtOH if the solution is heated for prolonged periods.
-
Acid Scavenging (Advanced): In extreme cases, adding a trace amount of acetic acid (0.1%) can buffer the basicity of the pyridine ring, though this may affect solubility.
Q3: How do I remove the yellow color?
The Mechanism: Pyridines are prone to N-oxidation or forming charge-transfer complexes with trace metal ions.[1] The Fix:
-
Activated Carbon: Add 5% w/w activated charcoal to the hot solution. Stir for 10 minutes. Filter through a Celite pad while hot.
-
Warning: Do not use acidic clay adsorbents, as they may protonate the pyridine and trap your product on the filter.
Master Protocol: The "Dual-Solvent" Method
Recommended for Cyanopyridin-4-yl Esters to minimize hydrolysis and maximize purity.[1]
Materials:
Procedure:
-
Dissolution: Place 10 g of crude solid in a flask. Add Solvent A (EtOAc) in small portions while heating to 60°C. Stop when the solid just dissolves (approx. 3-5 mL/g).[1]
-
Clarification (Optional): If insoluble particles remain, filter hot through a sintered glass funnel.
-
The Anti-Solvent Push: While maintaining 60°C, add Solvent B (Heptane) dropwise.
-
Critical Step: Stop adding B immediately when a faint, persistent cloudiness appears.
-
Clearance: Add 1-2 mL of Solvent A to clear the cloudiness (returning to a single phase).[1]
-
-
Controlled Cooling:
-
Allow the flask to cool to room temperature undisturbed (stirring can induce oiling out).
-
Once crystals appear, cool to 0-4°C in an ice bath for 1 hour.
-
-
Isolation: Filter the crystals. Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.
-
Drying: Dry in a vacuum oven at 40°C. Note: Higher temperatures may sublime the ester or cause degradation.
Scientific Rationale & Grounding
The protocols above are derived from the fundamental reactivity of the pyridine nucleus. The electron-withdrawing nature of the cyano group at the 4-position (or relative to the ester) decreases the
References
-
Solubility and Molecular Interactions of 4-Cyanopyridine. ResearchGate. (Detailed analysis of cyanopyridine solubility in organic solvents).
-
Troubleshooting Recrystallization (Oiling Out). Chemistry LibreTexts. (Mechanistic explanation of liquid-liquid phase separation).
-
Purification of Pyridine Derivatives. BenchChem. (Overview of purification strategies for basic nitrogen heterocycles).
-
Recrystallization Guide: Process & Solvents. Mettler Toledo. (Industrial standards for solvent screening and polymorphism control).
Sources
Comparative C13 NMR Profiling: Cyanopyridine vs. Bromobenzoate Scaffolds
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists.
Executive Summary
In fragment-based drug discovery (FBDD) and cross-coupling chemistry, cyanopyridines and bromobenzoates act as critical electrophilic pharmacophores. While both moieties function as electron-withdrawing groups (EWG), their NMR signatures diverge significantly due to distinct shielding mechanisms: the magnetic anisotropy of the cyano group versus the heavy-atom effect of bromine.
This guide provides an authoritative comparison of their C13 NMR chemical shifts, offering validated experimental protocols to resolve the diagnostic quaternary carbons that are often "silent" in standard rapid-acquisition experiments.
Theoretical Framework: Electronic Shielding Mechanisms
To accurately interpret the spectra of these scaffolds, one must understand the causality behind their chemical shifts. The two moieties exhibit opposing behaviors on their ipso carbons.
-
Cyanopyridine (Nitrile Effect): The cyano group (-C≡N) is a strong EWG by induction ($ -I
-M $). However, the ipso carbon often appears shielded (upfield) relative to expectations.[1] This is due to the diamagnetic anisotropy of the C≡N triple bond, which generates a shielding cone along the bond axis. -
Bromobenzoate (Heavy Atom Effect): Bromine is electronegative, yet the C-Br carbon is significantly shielded (often appearing at 120–130 ppm, overlapping with aromatic C-H). This is the Heavy Atom Effect , where spin-orbit coupling introduces a shielding contribution that counteracts the inductive deshielding.
Diagram 1: Electronic Influence Pathway
The following logic map details how structural factors dictate the observed chemical shift (
Figure 1: Mechanistic flow illustrating why both strong EWGs result in shielded ipso-carbon signals.
Comparative Data Analysis
The following data sets compare the chemical shifts of the three regioisomers of cyanopyridine against methyl bromobenzoates.
Solvent: DMSO-d
Table 1: Cyanopyridine Isomers
Note the wide dispersion of ring carbons due to the heteroatom (Nitrogen).
| Carbon Position | 2-Cyanopyridine ( | 3-Cyanopyridine ( | 4-Cyanopyridine ( | Diagnostic Note |
| C-CN (Nitrile) | 117.5 | 116.8 | 116.5 | Distinct, low intensity |
| C-Ipso (Ring) | 134.2 (C2) | 110.4 (C3) | 120.5 (C4) | Highly Variable |
| Ortho to N | N/A (Ipso) | 152.8 (C2) | 150.9 (C2,6) | Deshielded by N |
| Meta to N | 128.5 (C4) | 139.6 (C4) | 126.3 (C3,5) | |
| Para to N | 128.5 (C5) | 124.8 (C5) | N/A (Ipso) | |
| Ortho to N (2) | 151.3 (C6) | 153.5 (C6) | N/A |
Table 2: Methyl Bromobenzoate Isomers
Note the stability of the Carbonyl signal and the shielding of the C-Br carbon.
| Carbon Position | Methyl 2-Br-Benzoate | Methyl 3-Br-Benzoate | Methyl 4-Br-Benzoate | Diagnostic Note |
| C=O (Ester) | 166.2 | 165.4 | 165.8 | Most downfield signal |
| C-Br (Ipso) | 121.5 | 122.3 | 128.1 | Shielded (Heavy Atom) |
| C-Ipso (Ester) | 132.5 | 132.8 | 129.5 | |
| Ortho to COOMe | 131.8 | 130.1 | 131.2 | |
| Meta to COOMe | 133.5 | 136.2 | 131.9 | |
| Para to COOMe | 127.8 | 129.5 | N/A (Ipso) | |
| OCH | 52.8 | 52.6 | 52.6 | Aliphatic region |
Key Comparative Insight:
-
Resolution: Cyanopyridines offer superior spectral dispersion. The Nitrogen atom pushes
-carbons to ~150 ppm, creating a wide "spectral footprint." -
Ambiguity: Bromobenzoates suffer from signal clustering in the 128–133 ppm region. The C-Br and C-Ipso(Ester) signals often overlap with C-H signals, requiring DEPT-135 or HSQC for definitive assignment.
Experimental Protocol: Quantitative Detection of Quaternary Carbons
Standard C13 protocols (power-gated decoupling) rely on the Nuclear Overhauser Effect (NOE) to enhance signal.[2] However, quaternary carbons (C-CN, C-Br, C=O) have no attached protons, receive minimal NOE enhancement, and have long spin-lattice relaxation times (
Objective: reliably integrate C-CN and C-Br signals for purity analysis.
Protocol Workflow
-
Sample Prep: Dissolve 20-30 mg of compound in 0.6 mL DMSO-d
.-
Critical Step: Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)
] . This paramagnetic relaxation agent shortens the of quaternary carbons from >30s to <2s.
-
-
Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker).
-
Why? The decoupler is ON during acquisition (to remove splitting) but OFF during the delay (to suppress NOE). This ensures signal intensity is proportional to concentration, not proton proximity.
-
-
Parameters:
-
Relaxation Delay (D1): Set to 5.0 seconds (with Cr(acac)
) or >30 seconds (without). -
Pulse Angle: 90° (maximize signal per scan).
-
Scans (NS): Minimum 256 for S/N > 50:1 on quaternary carbons.
-
Spectral Width: -10 to 220 ppm.
-
Diagram 2: Quantitative C13 Acquisition Workflow
Figure 2: Step-by-step workflow for quantitative detection of "silent" quaternary carbons.
Application in Drug Discovery: Reaction Monitoring
Distinguishing these moieties is critical when monitoring hydrolysis reactions.
-
Scenario: Hydrolysis of a Cyanopyridine-Bromobenzoate biaryl intermediate.
-
The Challenge: Both the Nitrile and the Ester can hydrolyze to the Acid or Amide.
-
The Solution: Monitor the Carbonyl/Nitrile Region .
| Reaction Pathway | Starting Shift | Product Shift | Shift Change ( |
| Nitrile | ~117 ppm (C | ~165 ppm (C=O) | +48 ppm (Huge downfield shift) |
| Ester | ~166 ppm (Ester C=O) | ~168-170 ppm (Acid C=O) | +2-4 ppm (Subtle shift) |
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
BenchChem. (2025).[3] A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers.
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Carbon. University of Wisconsin-Madison. (Validated chemical shift increments for pyridines and benzenes).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent effects).
Sources
A Predictive Guide to the Mass Spectrometry Fragmentation of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only accurate mass measurements but also rich structural information through the analysis of fragmentation patterns. This guide offers a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate , a compound of interest in medicinal chemistry.
While direct experimental data for this specific molecule is not widely available, we can construct a robust, predictive fragmentation pathway based on well-established principles of mass spectrometry and the known behavior of its constituent chemical moieties: a 4-bromobenzoate ester and a 2-cyanopyridine ring. This guide will serve as a valuable resource for researchers anticipating the mass spectral features of this and structurally related compounds, enabling more efficient identification and characterization.
Predicted Fragmentation Analysis
The fragmentation of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate in an EI-MS experiment is anticipated to be driven by the ionization of the molecule, followed by cleavage at the most labile bonds. The primary sites for fragmentation are the ester linkage and the benzylic position. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments (approximately a 1:1 ratio for the 79Br and 81Br isotopes).
The most probable fragmentation pathways are initiated by the cleavage of the ester bond, which is a common fragmentation route for esters.[1] This can occur in two principal ways: cleavage of the C-O bond to form the acylium ion, and cleavage of the O-CH₂ bond.
Major Predicted Fragment Ions
Below is a table summarizing the predicted major fragment ions for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, their predicted relative abundance, and the proposed fragmentation pathway.
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 316/318 | [C₁₄H₉BrN₂O₂]⁺ | Moderate | Molecular Ion (M⁺), showing characteristic M/M+2 isotope pattern for bromine. |
| 183/185 | [C₇H₄BrO]⁺ | High | Formation of the 4-bromobenzoyl cation via cleavage of the ester C-O bond. This is expected to be a very stable and abundant fragment. |
| 155/157 | [C₆H₄Br]⁺ | Moderate | Loss of a neutral CO molecule from the 4-bromobenzoyl cation. |
| 134 | [C₇H₅N₂]⁺ | High | Formation of the (2-cyanopyridin-4-yl)methyl cation following cleavage of the ester O-CH₂ bond. |
| 104 | [C₆H₄N]⁺ | Moderate | Loss of a neutral HCN molecule from the pyridine ring of the [C₇H₅N₂]⁺ fragment. |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate upon electron ionization.
Caption: Predicted fragmentation pathways of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.
Comparative Analysis with Known Fragmentation Patterns
The predicted fragmentation pattern is consistent with established principles of mass spectrometry for similar chemical classes.
-
Ester Fragmentation : The cleavage of the ester bond to form a stable acylium ion is a well-documented fragmentation pathway for esters.[1][2] The high predicted abundance of the 4-bromobenzoyl cation (m/z 183/185) is in line with this principle, as this cation is resonance-stabilized.
-
Brominated Compounds : The characteristic M/M+2 isotopic pattern for all bromine-containing fragments is a definitive feature that aids in their identification.[3]
-
Pyridine Fragmentation : Substituted pyridines often undergo fragmentation involving the loss of small neutral molecules like HCN from the ring, which supports the predicted formation of the m/z 104 fragment.
By comparing the acquired experimental data with these predictions, researchers can gain a high degree of confidence in the structural assignment of the target molecule.
Experimental Protocol for Mass Spectrometry Analysis
To validate the predicted fragmentation pattern, the following experimental protocol using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is recommended.
Sample Preparation
-
Dissolution : Prepare a 1 mg/mL stock solution of the purified (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Dilution : Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent. The final concentration should be optimized based on instrument sensitivity.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph : Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer : Agilent 5977B GC/MSD (or equivalent)
-
Injector :
-
Mode : Splitless
-
Inlet Temperature : 280 °C
-
Injection Volume : 1 µL
-
-
GC Column :
-
Type : HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas : Helium
-
Flow Rate : 1.0 mL/min (constant flow)
-
-
Oven Temperature Program :
-
Initial Temperature : 100 °C, hold for 1 minute
-
Ramp : 20 °C/min to 300 °C
-
Final Hold : Hold at 300 °C for 5 minutes
-
-
Mass Spectrometer :
-
Ion Source : Electron Ionization (EI)
-
Ionization Energy : 70 eV
-
Source Temperature : 230 °C
-
Quadrupole Temperature : 150 °C
-
Mass Range : m/z 40-500
-
Scan Speed : 1562 u/s
-
Data Acquisition and Analysis Workflow
The following diagram outlines the general workflow for data acquisition and analysis.
Caption: General workflow for GC-MS analysis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.
Conclusion
This guide provides a scientifically grounded, predictive framework for understanding the mass spectrometry fragmentation pattern of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate. By leveraging established fragmentation mechanisms of its constituent functional groups, we have proposed the major fragment ions that are likely to be observed experimentally. The detailed experimental protocol offers a clear path for researchers to acquire high-quality mass spectral data for this compound. The combination of predictive analysis and a robust experimental design will empower researchers in the confident structural elucidation of this and other novel molecules in their drug discovery and development pipelines.
References
-
Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode - PMC. (2023, July 29). National Center for Biotechnology Information. [Link]
-
Collision-induced dissociation mass spectra of wax ester standards... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Studying Charge Migration Fragmentation of Sodiated Precursor Ions in Collision-Induced Dissociation at the Library Scale. (2021). Journal of the American Society for Mass Spectrometry, 32(1), 180–186. [Link]
-
McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides - SOAR. (2003). Rapid Communications in Mass Spectrometry, 17(4), 291-300. [Link]
-
Mass spectral fragmentation pathways in phthalate esters. A tandem mass spectrometric collision‐induced dissociation study. (n.d.). Scilit. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]
-
common fragmentation mechanisms in mass spectrometry - YouTube. (2022, November 22). ChemHelp ASAP. [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. [Link]
-
What Factors Influence Fragmentation in Mass Spectrometry? - GenTech Scientific. (2023, March 6). GenTech Scientific. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Comparing reactivity of 4-bromobenzoate vs 4-chlorobenzoate esters
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers[1]
Executive Summary: The Reactivity vs. Cost Trade-Off[1]
In the design of pharmaceutical intermediates, 4-halo-benzoate esters serve as critical bifunctional scaffolds. They possess two distinct reactive sites: the ester carbonyl (susceptible to nucleophilic acyl substitution) and the aryl halide (susceptible to metal-catalyzed cross-coupling).
The choice between the 4-bromo and 4-chloro analogues is rarely a matter of electronic influence on the ester; it is almost exclusively a decision based on the halogen's leaving group ability in transition-metal catalysis versus raw material cost .
| Feature | 4-Chlorobenzoate | 4-Bromobenzoate | Verdict |
| Hydrolysis Rate | Moderate | Moderate | Tie (Functionally Identical) |
| Pd-Coupling (Standard) | Inert / Very Slow | Fast / Efficient | Bromo Wins |
| Pd-Coupling (Advanced) | Good (requires specific ligands) | Excellent | Bromo Wins |
| Cost Efficiency | High (Commodity Chemical) | Moderate | Chloro Wins |
| Atom Economy | Higher (Cl = 35.5 Da) | Lower (Br = 79.9 Da) | Chloro Wins |
Fundamental Electronic & Physical Properties
To understand the reactivity differences, we must look at the electronic influence of the halogen on the aromatic ring and the strength of the carbon-halogen bond.
Hammett Substituent Constants ( )
The rate of ester hydrolysis is governed by the electrophilicity of the carbonyl carbon. This is quantified by the Hammett substituent constant (
-
4-Cl
: +0.23 -
4-Br
: +0.23
Implication: Both halogens exhibit an identical balance of inductive electron withdrawal (-I) and resonance electron donation (+R). Consequently, they activate the ester carbonyl toward nucleophilic attack to the exact same degree.
Bond Dissociation Energy (BDE)
This is the critical differentiator for cross-coupling reactions (Suzuki, Buchwald-Hartwig), where the rate-determining step is often the oxidative addition of the metal into the C-X bond.
-
C(aryl)–Cl BDE: ~96 kcal/mol (Stronger, harder to break)
-
C(aryl)–Br BDE: ~81 kcal/mol (Weaker, easier to break)
Implication: The 15 kcal/mol difference renders the bromide significantly more reactive in oxidative addition processes.
Reactivity Profile A: The Ester (Hydrolysis)
When targeting the ester moiety (e.g., saponification to the acid or reduction to the alcohol), the choice of halogen is negligible.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a tetrahedral intermediate. The transition state energy is lowered by electron-withdrawing groups (EWGs). Since Cl and Br have identical
Experimental Validation
In a standard saponification protocol (LiOH, THF/H2O), the half-lives (
Recommendation: If your next step is hydrolysis, choose 4-chlorobenzoate purely for cost savings.
Reactivity Profile B: The Halogen (Cross-Coupling)
This is where the pathways diverge. The specific choice of halogen dictates the catalyst system required.
Mechanism: Oxidative Addition (The Bottleneck)
In a Suzuki-Miyaura coupling, the Pd(0) catalyst must insert into the C-X bond.
-
Ar-Br: Occurs readily with standard catalysts (e.g., Pd(PPh3)4) at 60–80°C.
-
Ar-Cl: The high bond energy creates a high activation barrier. Standard triphenylphosphine ligands cannot facilitate this insertion efficiently.
Catalyst Requirements[1][3][4][5][6]
-
For 4-Bromobenzoate: "Generic" Pd sources (Pd(OAc)2 + PPh3) work well.[2]
-
For 4-Chlorobenzoate: Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or NHC ligands) to boost the nucleophilicity of the Pd center, allowing it to break the tough C-Cl bond.
Visualizing the Decision Process
The following decision tree assists in selecting the correct starting material based on your synthetic goals.
Figure 1: Decision matrix for selecting between chloro- and bromo-benzoate scaffolds based on downstream chemistry and economic constraints.
Experimental Protocols
To rigorously validate the reactivity differences, we propose a Competitive Reactivity Experiment . This internal standard method eliminates variables like temperature fluctuations or weighing errors.
Protocol: Competitive Suzuki-Miyaura Coupling
Objective: Determine relative reactivity ratios (
Reagents:
-
Ethyl 4-chlorobenzoate (1.0 equiv, 1.0 mmol)
-
Ethyl 4-bromobenzoate (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.0 equiv, 1.0 mmol) — Limiting Reagent
-
Pd(PPh3)4 (0.05 equiv)
-
K2CO3 (2.0 equiv)
-
Dioxane/Water (4:1, 0.1 M)
Workflow:
-
Setup: In a 20 mL vial equipped with a stir bar, combine both ester substrates, phenylboronic acid, and base.
-
Solvation: Add degassed Dioxane/Water mixture.
-
Initiation: Add Pd catalyst and immediately heat to 80°C.
-
Sampling: Aliquot 50 µL at t=15 min and t=60 min. Quench into EtOAc/Brine.
-
Analysis: Analyze via GC-MS or HPLC.
Expected Result:
-
Product A (Biaryl from Bromide): >95% conversion relative to boronic acid.
-
Product B (Biaryl from Chloride): <5% conversion.
-
Observation: The bromide is consumed almost exclusively. The chloride remains unreacted, acting essentially as a spectator in the presence of the bromide and standard catalyst.
Visualizing the Competitive Pathway
Figure 2: Kinetic competition in a one-pot Suzuki coupling. The lower activation energy of the C-Br bond leads to exclusive consumption of the bromo-ester.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
BenchChem. (2025).[1][2] Comparative Reactivity of Aryl Halides in Suzuki Coupling.
Sources
Structural Characterization Guide: (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate vs. Isomers
This guide details the structural characterization of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate , a critical intermediate often encountered in the synthesis of HIF prolyl hydroxylase inhibitors and other pyridine-based pharmacophores.
Differentiation of this compound from its regioisomers is a common challenge due to the subtle electronic effects of the cyano group on the pyridine ring. This guide provides a definitive protocol for distinguishing the target structure from its likely isomers using NMR, IR, and MS modalities.
Executive Summary & Structural Logic
Target Molecule: (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate CAS: 1148116-92-0 Molecular Formula: C₁₄H₉BrN₂O₂ Molecular Weight: 317.14 g/mol [1]
The structural integrity of this molecule hinges on two distinct domains:
-
The Benzoate Core: A 4-bromophenyl moiety providing a consistent AA'BB' aromatic signature.
-
The Pyridine Core: A 2,4-disubstituted pyridine ring. The placement of the cyano (-CN) group at position C2 and the methylene linker at position C4 is the primary variable requiring validation against isomers.
Primary Isomers for Comparison
In synthetic pathways involving cyanopyridines, regioisomers often co-elute. The critical distinction lies in the pyridine substitution pattern:
-
Target (Isomer A): 2-Cyano-4-substituted (2,4-substitution).
-
Isomer B: 3-Cyano-4-substituted (3,4-substitution).
-
Isomer C: 2-Cyano-3-substituted (2,3-substitution).
Comparative Spectroscopic Data
The following data tables provide the diagnostic signals required to distinguish the target from its isomers.
Table 1: ¹H NMR Diagnostic Signals (400 MHz, CDCl₃)
Note: Chemical shifts (δ) are estimates based on electronic shielding principles and component spectral data [1][2].
| Feature | Target: (2-CN-Py-4-yl) | Isomer B: (3-CN-Py-4-yl) | Isomer C: (2-CN-Py-3-yl) |
| Pyridine H6 | ~8.70 ppm (d, J=5.0 Hz) (Ortho to N, deshielded) | ~8.90 ppm (s) (Ortho to N & CN, highly deshielded) | ~8.65 ppm (dd) (Ortho to N) |
| Pyridine H3 | ~7.85 ppm (d, J~1.5 Hz) (Ortho to CN, Meta to N) | ~8.80 ppm (d) (Ortho to N) | ~7.95 ppm (dd) (Ortho to CN) |
| Pyridine H5 | ~7.50 ppm (dd, J=5.0, 1.5 Hz) | ~7.60 ppm (d) | ~7.55 ppm (dd) |
| Coupling Pattern | ABX System (One large J, one small meta J) | AX System (Two doublets or s/d) | ABC System (Complex multiplet) |
| Methylene (-CH₂-) | ~5.45 ppm (s) | ~5.50 ppm (s) | ~5.55 ppm (s) |
Table 2: Infrared (IR) & Mass Spectrometry (MS) Markers
| Modality | Diagnostic Signal | Structural Implication |
| IR (ATR) | 2240 ± 5 cm⁻¹ (w) | C≡N Stretch. Position varies slightly by isomer but presence confirms nitrile. |
| IR (ATR) | 1725 ± 5 cm⁻¹ (s) | C=O Ester Stretch. Confirms ester linkage integrity. |
| MS (ESI+) | 317/319 [M+H]⁺ | 1:1 Isotopic Ratio. Confirms presence of one Bromine atom (⁷⁹Br/⁸¹Br). |
| MS Fragmentation | 183/185 m/z | Bromobenzoyl cation. Loss of cyanopyridinyl-methanol group. |
Decision Logic & Signaling Pathway
The following diagram illustrates the logical flow for synthesizing and characterizing the target, highlighting the critical decision nodes where isomers are rejected.
Caption: Logical workflow for the synthesis and structural validation of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, emphasizing the NMR splitting pattern as the primary decision gate.
Detailed Experimental Protocols
Protocol A: Synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
Rationale: Acid chloride activation is preferred over Fischer esterification to prevent hydrolysis of the cyano group under harsh acidic reflux.
-
Preparation : In a flame-dried 50 mL round-bottom flask, dissolve (2-cyanopyridin-4-yl)methanol (1.0 eq, 2.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).
-
Base Addition : Add Triethylamine (Et₃N) (1.5 eq, 3.0 mmol) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0°C in an ice bath.
-
Acylation : Dropwise add a solution of 4-bromobenzoyl chloride (1.1 eq, 2.2 mmol) in DCM (5 mL) over 10 minutes.
-
Reaction : Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product typically appears as a UV-active spot at R_f ~0.4.
-
Workup : Quench with saturated NaHCO₃ (15 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify via flash column chromatography (SiO₂, Gradient 10% → 40% EtOAc in Hexanes).
Protocol B: NMR Characterization Workflow
Rationale: CDCl₃ is the standard solvent. If signals overlap, DMSO-d₆ is the secondary choice to shift exchangeable protons and alter stacking.
-
Sample Prep : Dissolve 5-10 mg of the purified solid in 0.6 mL CDCl₃ . Ensure the solution is clear (filter if necessary).
-
Acquisition :
-
¹H NMR : Acquire 16 scans with a 2-second relaxation delay.
-
¹³C NMR : Acquire 512 scans to resolve the nitrile carbon (~117 ppm) and carbonyl (~165 ppm).
-
-
Analysis Checklist :
-
Verify the Benzoate Region (7.6–8.0 ppm) : Look for two "doublets" (roofed AA'BB' system) integrating to 2H each.
-
Verify the Pyridine Region :
-
Verify the Linker : Singlet at ~5.45 ppm integrating to 2H.
-
References
-
BenchChem. (2025).[2] A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. Retrieved from
-
Katritzky, A. R., et al. (2005). Synthesis of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[3] Retrieved from
-
MolCore. (2024). Product Specification: (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate (CAS 1148116-92-0).[1][4] Retrieved from
-
Handa, S., et al. (2024). Investigation of organic reactions in aqueous medium enabled by surfactants. University of Konstanz. Retrieved from
Sources
Comprehensive Safety and Handling Guide for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
Hazard Analysis: A Synthesis of Component Risks
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is a complex organic molecule. Its hazard profile is a composite of its primary functional groups: the cyanopyridine ring and the bromobenzoate ester.
-
Cyanopyridine Moiety : This component introduces hazards associated with both pyridine and organic cyanides. Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[1][2] Skin contact, ingestion, or inhalation can lead to significant health issues, including nausea, respiratory irritation, and abdominal pain.[1] Organic cyanides are of high concern due to their potential to hydrolyze or decompose, forming the highly toxic cyanide anion (CN-).[3] This can inhibit cellular respiration, and as little as 50-150 mg of soluble cyanide salts can be fatal.[4] A critical risk is the potential release of highly toxic and flammable hydrogen cyanide (HCN) gas upon contact with acids.[3][5]
-
Bromobenzoate Moiety : Brominated organic compounds present their own set of hazards, including potential toxicity, corrosivity, and reactivity.[6] The specific analogue, methyl 4-bromobenzoate, is known to cause skin, eye, and respiratory irritation.[7][8][9] Chronic exposure to bromides may lead to "bromism," characterized by central nervous system, skin, and digestive tract disturbances.[9]
The combined structure suggests that the compound is likely a solid with potential for skin, eye, and severe respiratory irritation. The primary and most acute danger stems from the cyanopyridine group, which dictates the stringent handling protocols detailed below.
| Hazard Category | Potential Manifestation | Primary Contributing Moiety | Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or if inhaled. Potential for cyanide poisoning. | Cyanopyridine | [4][10] |
| Skin Corrosion/Irritation | Causes skin irritation and potential for chemical burns upon prolonged contact. | Bromobenzoate, Pyridine | [1][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Bromobenzoate, Pyridine | [1][7] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or fumes. | Bromobenzoate, Pyridine | [7][9] |
| Reactivity | Reacts with acids to release highly toxic hydrogen cyanide (HCN) gas. | Cyanopyridine | [3][5] |
| Flammability | Vapors may form explosive mixtures with air. The compound itself is likely combustible. | Pyridine | [11][12] |
Foundational Safety: Engineering Controls
Engineering controls are the first and most effective line of defense, designed to minimize exposure by isolating the hazard from the operator.
-
Chemical Fume Hood : All handling of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[5][13] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of dust or potential HCN gas.[2]
-
Designated Work Area : Establish a designated area within the fume hood specifically for working with this compound. This area should be clearly marked with signs indicating the chemical hazard.[5] The work surface should be covered with plastic-backed absorbent pads to contain spills; these pads must be disposed of as hazardous waste immediately after use.[13]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[1][12] Storage locations for this chemical must also be well-ventilated.[11][14]
-
Prohibition of Lone Work : Never work with this class of compounds alone.[5][15] A second person, familiar with the hazards and emergency procedures, must be within sight and hearing distance.[13]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls reduce bulk exposure, PPE is essential for protecting against direct contact.[16] The selection of PPE must be based on a thorough risk assessment.[17]
| PPE Category | Specification | Rationale and Causality | Citation |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Nitrile provides good resistance to a broad range of chemicals, including pyridine.[1][2][18] Double-gloving is recommended for handling highly toxic cyanide compounds to protect against tears or pinholes.[5] Change gloves immediately upon contamination.[3] | |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield is required over goggles when there is a splash or dust hazard. | Protects eyes from splashes, dust, and vapors that can cause serious irritation or damage.[9][19][20] A face shield offers a broader area of protection.[18] | |
| Body Protection | A flame-resistant (e.g., Nomex®) or chemical-resistant lab coat, fully buttoned, with sleeves extending to the wrists. A chemical-resistant apron may be required for larger quantities. | A standard lab coat protects the skin from minor spills.[17] Given the flammability risk from the pyridine moiety and the high toxicity, a flame-resistant or chemical-resistant coat is a prudent choice.[18] | |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and falling objects.[19] | |
| Respiratory Protection | Typically not required if all work is performed in a certified fume hood. | A fume hood provides primary respiratory protection. If work must occur outside a hood (which is strongly discouraged), a comprehensive respiratory protection program is required, including fit-testing and use of an appropriate respirator (e.g., with an organic vapor/acid gas cartridge).[13][14][19] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, validated protocol is crucial for minimizing risk. The following workflow provides a self-validating system for handling (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate.
Caption: Step-by-step workflow for handling the target compound.
Detailed Protocol Steps:
-
Preparation Phase:
-
Verify Controls : Before starting, confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Don PPE : Put on all required PPE as specified in the table above.[6] Ensure the lab coat is fully buttoned.
-
Prepare Workspace : Line the designated area of the fume hood with disposable, plastic-backed absorbent pads.[13] Prepare a clearly labeled, dedicated hazardous waste container for cyanide-contaminated solid waste.[5]
-
Emergency Readiness : Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[2][20] Ensure a cyanide-specific spill kit is readily available.
-
-
Handling Phase (Inside Fume Hood):
-
Weighing : Carefully weigh the solid compound. Use a disposable weigh boat or anti-static weigh paper to minimize contamination of balances.
-
Transfer : Transfer the weighed compound to the reaction vessel using a spatula. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Storage : Immediately and tightly close the main container of the chemical after dispensing.[1] Store it in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like acids.[6][11][14]
-
Reaction Setup : When setting up the reaction, be acutely aware of incompatibilities. Crucially, ensure that no acids are present in the fume hood unless they are a required part of the reaction chemistry. [5] If they are, they should be added in a controlled manner.
-
-
Decontamination and Disposal Phase:
-
Decontamination : All glassware, spatulas, and surfaces that have come into contact with the compound must be decontaminated. A common and effective method for cyanide is to rinse items three times with an alkaline (pH > 10) 10% bleach solution.[3] Collect all rinsate as hazardous liquid waste.
-
Waste Collection : Place all contaminated solid materials (gloves, absorbent pads, weigh paper, etc.) into the dedicated, sealed hazardous waste container labeled "HAZARDOUS WASTE – Cyanide."[5][13]
-
PPE Removal : After decontamination is complete, remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, face shield/goggles, and finally inner gloves.[13]
-
Hygiene : Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[15]
-
Emergency Procedures: Immediate and Decisive Action
Accidents require a rapid and correct response. All personnel in the laboratory should be trained on these procedures.[4]
| Emergency Scenario | Immediate Action Protocol | Citation |
| Skin Contact | Immediately move to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the shower. Seek immediate medical attention. | [2][5] |
| Eye Contact | Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][5][8] |
| Inhalation | Move the affected person to fresh air immediately. If they are not breathing, give artificial respiration (use a bag-valve-mask; DO NOT use mouth-to-mouth resuscitation to avoid secondary exposure). Seek immediate medical attention. | [3][4][8] |
| Ingestion | Rinse the mouth with water. DO NOT INDUCE VOMITING. Seek immediate medical attention. | [3][14] |
| Small Spill (in Fume Hood) | Use a cyanide spill kit to neutralize and absorb the material. Cover the spill with an adsorbent material from the kit. Place all cleanup materials in the designated cyanide waste container. Decontaminate the area with an alkaline bleach solution. | [11] |
| Large Spill / Spill Outside Hood | Evacuate the immediate area. Alert others and activate the fire alarm to evacuate the building. Call emergency services and inform them of the nature of the chemical spill (cyanide compound). | [21] |
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is considered hazardous waste and must be managed accordingly.
-
Segregation : Cyanide-containing waste must always be segregated from all other waste streams, especially acidic waste, to prevent the generation of HCN gas.[3]
-
Containers : Use separate, clearly labeled, and sealed containers for solid and liquid cyanide waste.[13] The containers should be made of a material compatible with the waste (e.g., high-density polyethylene).
-
Labeling : All waste containers must be labeled with "HAZARDOUS WASTE – Cyanide," the date of generation, and a warning such as "No Acids."[5]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this material down the drain or in regular trash.[22]
References
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
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Safety Data Sheet: Pyridine. Carl ROTH. [Link]
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Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
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Safety Data Sheet: pyridine. Chemos GmbH&Co.KG. [Link]
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Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). EHS. [Link]
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Cyanides SOP. Wayne State University's research. [Link]
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Use of Cyanide Salts. NUS Chemistry. [Link]
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Safety Module: Cyanides. University of Wisconsin-Madison. [Link]
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SAFETY DATA SHEET - Methyl 4-bromobenzoate. Thermo Fisher Scientific. [Link]
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Cyanides and nitriles, use and disposal. University of St Andrews. [Link]
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Bromine Safety Sheet. University of Washington. [Link]
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Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. [Link]
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Safety Data Sheet: Bromine. Carl ROTH. [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
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Safety Guidelines for Handling Chemicals. HPE Support. [Link]
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Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Chemos GmbH&Co.KG. [Link]
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Recent Progress in Heavy Metal Ion Decontamination Based on Metal–Organic Frameworks. (2020, July 29). MDPI. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
